(3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5/c1-12(22-11-13-8-6-5-7-9-13)14(10-15(19)20)18-16(21)23-17(2,3)4/h5-9,12,14H,10-11H2,1-4H3,(H,18,21)(H,19,20)/t12-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZBABHQLFFCHH-TZMCWYRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)O)NC(=O)OC(C)(C)C)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301117590 | |
| Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254101-11-6 | |
| Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=254101-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,5-Trideoxy-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-O-(phenylmethyl)-D-threo-pentonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301117590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a valuable chiral building block in the development of novel therapeutics. This compound, a derivative of threonine, incorporates key protecting groups that allow for its versatile use in complex multi-step syntheses.
Synthetic Strategy Overview
The synthesis of this compound involves a strategic sequence of protection and modification of a chiral starting material. A common and effective approach begins with a commercially available and enantiomerically pure threonine derivative. The key transformations include:
-
Protection of the Amino Group: The amino functionality is protected with a tert-butoxycarbonyl (Boc) group. This is a crucial step to prevent unwanted side reactions of the nucleophilic amine in subsequent steps.
-
Protection of the Hydroxyl Group: The secondary alcohol is protected as a benzyl ether. The benzyl group is robust under a variety of reaction conditions and can be selectively removed later in a synthetic sequence.
-
Modification of the Carboxylic Acid: The carboxylic acid moiety of the starting material is elongated to achieve the desired pentanoic acid structure.
This multi-step process requires careful control of stereochemistry to ensure the final product retains the desired (3R,4R) configuration.
Experimental Protocols
Materials and Methods
| Reagent/Material | Grade | Supplier (Example) |
| (3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester | ≥98% enantiomeric purity | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)₂O | Reagent grade | Acros Organics |
| Sodium bicarbonate (NaHCO₃) | ACS reagent | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium sulfate (Na₂SO₄) | Anhydrous, granular | EMD Millipore |
| Benzyl bromide (BnBr) | 98% | Alfa Aesar |
| Sodium hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Lithium hydroxide (LiOH) | Monohydrate, ≥98% | Sigma-Aldrich |
| Methanol (MeOH) | ACS reagent | VWR Chemicals |
| Ethyl acetate (EtOAc) | ACS reagent | Fisher Scientific |
| Hexanes | ACS reagent | Fisher Scientific |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Synthesis
Step 1: N-Boc Protection
-
Reaction Setup: In a round-bottom flask, dissolve (3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester (1.0 eq.) in a 1:1 mixture of dioxane and water.
-
Reagent Addition: Add sodium bicarbonate (2.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dioxane to the reaction mixture with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Concentrate the reaction mixture in vacuo to remove the dioxane. Extract the aqueous residue with ethyl acetate (3 x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to afford the crude N-Boc protected intermediate.
Step 2: O-Benzylation
-
Reaction Setup: Dissolve the crude product from Step 1 (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Base Addition: Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes.
-
Benzyl Bromide Addition: Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure O-benzyl, N-Boc protected methyl ester.
Step 3: Saponification
-
Reaction Setup: Dissolve the purified product from Step 2 (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Base Addition: Add lithium hydroxide monohydrate (1.5 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the mixture in vacuo to remove the methanol. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH ~3 with 1 M HCl. Extract the product with ethyl acetate (3 x).
-
Final Steps: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Data Presentation
The following table summarizes hypothetical, yet expected, quantitative data for the synthesis. Actual results may vary based on specific reaction conditions and scale.
| Step | Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| 1. N-Boc Protection | (3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester | N-Boc-(3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester | (Boc)₂O, NaHCO₃ | Dioxane/Water | 12-16 | 90-95 |
| 2. O-Benzylation | N-Boc-(3R,4R)-3-amino-4-hydroxypentanoic acid methyl ester | N-Boc-(3R,4R)-4-(benzyloxy)-3-aminopentanoic acid methyl ester | NaH, BnBr | THF | 16-24 | 75-85 |
| 3. Saponification | N-Boc-(3R,4R)-4-(benzyloxy)-3-aminopentanoic acid methyl ester | This compound | LiOH·H₂O | MeOH/Water | 4-6 | 90-98 |
Visualizations
Synthetic Pathway
Stereoselective Synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and highly stereoselective synthetic route to (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. This chiral building block is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of complex molecules where precise control of stereochemistry is paramount. The presented strategy leverages a substrate-controlled diastereoselective aldol reaction, employing a chiral auxiliary to establish the desired (3R,4R) stereochemistry, followed by a series of protecting group manipulations and a final selective oxidation.
Synthetic Strategy Overview
The stereoselective synthesis of the target molecule is predicated on a multi-step sequence commencing with an Evans syn-aldol reaction. This powerful transformation allows for the predictable and highly diastereoselective formation of the C3-C4 bond, thereby installing the requisite (3R,4R) stereochemistry. Subsequent steps involve the reductive removal of the chiral auxiliary to unmask a primary alcohol, selective protection of the newly formed amino group, benzylation of the secondary alcohol, and a final chemoselective oxidation to afford the desired carboxylic acid.
Caption: Proposed synthetic workflow for the target molecule.
Data Presentation
The following tables summarize representative quantitative data for the key transformations in the synthetic sequence. Yields and diastereoselectivities are based on literature precedents for analogous reactions and may vary depending on the specific substrate and reaction conditions.
Table 1: Evans syn-Aldol Reaction
| Aldehyde | Chiral Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Acetaldehyde | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | ~75-85 |
| Isobutyraldehyde | (R)-4-benzyl-2-oxazolidinone | >95:5 | ~80-90 |
| Benzaldehyde | (S)-4-benzyl-2-oxazolidinone | >98:2 | ~85-95 |
Table 2: Protecting Group Manipulations and Oxidation
| Step | Transformation | Reagents | Typical Yield (%) |
| 3 | Reductive Auxiliary Removal | LiBH₄, THF | 80-90 |
| 4 | N-Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | >95 |
| 5 | Benzylation | BnBr, NaH, THF | 70-85 |
| 6 | Oxidation | TEMPO, NaOCl, NaHCO₃ | 85-95 |
Experimental Protocols
Protocol 1: N-Acylation of Chiral Oxazolidinone
This protocol describes the preparation of the N-propionyl oxazolidinone, the substrate for the key aldol reaction.
-
Materials:
-
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.6 M in hexanes, 1.05 eq)
-
Propionyl chloride (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral oxazolidinone and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise. Stir the mixture at -78 °C for 30 minutes.
-
Add propionyl chloride dropwise. Stir at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Diastereoselective Evans syn-Aldol Reaction
This protocol details the boron-mediated aldol reaction to establish the (3R,4R) stereocenters.[1][2][3]
-
Materials:
-
N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Dibutylboron triflate (Bu₂BOTf, 1.1 eq)
-
Diisopropylethylamine (DIPEA, 1.2 eq)
-
Acetaldehyde (1.5 eq)
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-propionyl oxazolidinone and dissolve in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add Bu₂BOTf dropwise, followed by the dropwise addition of DIPEA.
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to form the boron enolate.
-
Cool the solution back to -78 °C and add acetaldehyde dropwise.
-
Stir the reaction at -78 °C for 30 minutes, then at 0 °C for 1-2 hours.
-
Quench the reaction by adding pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This protocol describes the removal of the chiral auxiliary to yield the corresponding amino alcohol.
-
Materials:
-
Aldol adduct (from Protocol 2, 1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium borohydride (LiBH₄, 2.0 eq)
-
Saturated aqueous sodium potassium tartrate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the aldol adduct in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add LiBH₄ portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous sodium potassium tartrate solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude amino alcohol is often used in the next step without further purification. The chiral auxiliary can be recovered from the organic layer.
-
Protocol 4: N-Boc Protection of the Amino Alcohol
This protocol details the protection of the primary amine with a tert-butoxycarbonyl (Boc) group.[4]
-
Materials:
-
Crude amino alcohol (from Protocol 3, 1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N, 1.5 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the crude amino alcohol in CH₂Cl₂ in a round-bottom flask.
-
Add triethylamine, followed by di-tert-butyl dicarbonate.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Protocol 5: Benzylation of the Secondary Alcohol
This protocol describes the formation of the benzyl ether.
-
Materials:
-
N-Boc protected amino diol (from Protocol 4, 1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Benzyl bromide (BnBr, 1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the N-Boc protected amino diol and dissolve in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Protocol 6: Oxidation of the Primary Alcohol to the Carboxylic Acid
This final protocol describes the selective oxidation of the primary alcohol to the target carboxylic acid.[5][6]
-
Materials:
-
Protected amino alcohol (from Protocol 5, 1.0 eq)
-
Acetonitrile
-
Phosphate buffer (pH 6.7)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO, 0.1 eq)
-
Sodium chlorite (NaClO₂, 3.0 eq)
-
Sodium hypochlorite (NaOCl, 0.05 eq, aqueous solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the protected amino alcohol in a mixture of acetonitrile and phosphate buffer.
-
Add TEMPO to the solution.
-
In a separate flask, prepare a solution of sodium chlorite and a small amount of sodium hypochlorite in water.
-
Slowly add the oxidant solution to the substrate solution, maintaining the temperature below 35 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Acidify the aqueous layer to pH 3-4 with 1 M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.
-
Signaling Pathways and Logical Relationships
The stereochemical outcome of the key Evans aldol reaction is dictated by the formation of a specific six-membered chair-like transition state. The chiral auxiliary effectively blocks one face of the enolate, directing the incoming aldehyde to the opposite face, thus ensuring high diastereoselectivity.
Caption: Control of stereochemistry in the Evans aldol reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid chemical properties
An In-depth Technical Guide on (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a valuable synthetic intermediate, primarily utilized in the fields of peptide synthesis and drug discovery.[1] As a derivative of the amino acid threonine, its stereochemically defined structure makes it a critical building block for creating complex peptides and other biologically active molecules where precise three-dimensional arrangement is essential.[2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino function and the benzyl (Bzl) ether protecting the hydroxyl group allows for orthogonal synthesis strategies, a cornerstone of modern peptide chemistry.
Core Chemical and Physical Properties
The physicochemical properties of this compound are crucial for its handling, storage, and application in synthetic protocols. The available data is summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (3R,4R)-4-(Benzyloxy)-3-{[(2-methylpropan-2-yl)oxy]carbonylamino}pentanoic acid | N/A |
| CAS Number | 254101-11-6 | [2] |
| Molecular Formula | C₁₇H₂₅NO₅ | [1] |
| Molecular Weight | 335.39 g/mol | [1] |
| Appearance | Viscous Liquid, Light yellow to yellow | [2] |
| Storage Conditions | Store at -20°C for long-term (3 years), 4°C for short-term (2 years). In solvent, -80°C for 6 months, -20°C for 1 month. | [2] |
Application in Peptide Synthesis
The primary application of this compound is as a protected amino acid derivative in Solid-Phase Peptide Synthesis (SPPS). The Boc and benzyl protecting groups are key to its utility. In Boc-based SPPS, the Boc group provides temporary protection of the N-terminus and can be removed with mild acid, while the benzyl group offers more robust protection of the side chain, requiring stronger acidic conditions for cleavage. This differential stability is fundamental to the stepwise assembly of peptide chains.
Below is a generalized workflow illustrating the use of such a protected amino acid in SPPS.
Experimental Protocols
Generalized Synthetic Strategy
The synthesis of protected amino acids like the title compound is a multi-step process requiring careful control of reaction conditions to ensure the desired stereochemistry is maintained. Below is a conceptual outline.
Note on Methodologies: The specific reagents and conditions for each step would need to be optimized. For example, the protection of the amino group is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base. The benzylation of the hydroxyl group could be achieved using benzyl bromide and a suitable base, such as sodium hydride. The final pentanoic acid structure suggests that the synthesis might start from a different precursor or involve chain extension reactions. Without a specific published procedure, this remains a generalized representation.
Conclusion
This compound is a specialized chemical entity whose value lies in its carefully protected functional groups and defined stereochemistry. For researchers in drug development and peptide synthesis, it serves as a crucial component for the construction of complex molecular architectures. While detailed experimental data and synthesis protocols are not widely disseminated, its structural similarity to other protected threonine derivatives provides a strong basis for its effective application in established synthetic workflows like SPPS.
References
Technical Guide: Physicochemical Properties of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a chiral building block with significant potential in synthetic organic chemistry and medicinal chemistry. As a derivative of threonine, its defined stereochemistry and orthogonal protecting groups—the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bzl) group—make it a valuable intermediate for the synthesis of complex molecules, including peptides, peptidomimetics, and other biologically active compounds. A thorough understanding of its physical and chemical properties is essential for its effective handling, characterization, and application in research and development.
This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its physicochemical characterization.
Core Physical and Chemical Properties
The following table summarizes the key physicochemical properties of this compound. It is important to note that while some of these properties are based on experimental data from commercial suppliers, others are calculated values and should be considered as estimates.
| Property | Value | Source |
| IUPAC Name | (3R,4R)-3-{[(tert-butoxy)carbonyl]amino}-4-(phenylmethoxy)pentanoic acid | N/A |
| CAS Number | 254101-11-6 | [1] |
| Molecular Formula | C₁₇H₂₅NO₅ | [1] |
| Molecular Weight | 323.38 g/mol | [1] |
| Appearance | Light yellow to yellow viscous liquid | [1] |
| Density | 1.135 g/cm³ | [1] |
| Boiling Point | 485.4 °C at 760 mmHg (Predicted) | [1] |
| Flash Point | 247.4 °C (Predicted) | [1] |
| Solubility | Soluble in DMSO | N/A |
| logP (Octanol/Water) | 3.35 (Predicted) | [1] |
| Index of Refraction | 1.516 (Predicted) | [1] |
| Vapor Pressure | 3.1E-10 mmHg at 25°C (Predicted) | [1] |
| Stereochemistry | Defined as (3R,4R) | [1] |
Experimental Protocols
Detailed experimental data for the characterization of this compound is not widely available in peer-reviewed literature. Therefore, the following sections describe standardized, best-practice protocols for the determination of its key physical properties.
Determination of Melting Point
Objective: To determine the temperature at which the compound transitions from a solid to a liquid state. Given its appearance as a viscous liquid, this protocol would confirm if the melting point is at or below room temperature.
Methodology:
-
Sample Preparation: Place a small amount of the viscous liquid sample into a capillary tube. If the substance is amorphous, cooling it to induce solidification may be necessary.
-
Instrumentation: Utilize a calibrated digital melting point apparatus.
-
Procedure:
-
Place the capillary tube in the apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
-
-
Reporting: The melting point should be reported as a range.
Determination of Specific Optical Rotation
Objective: To measure the extent to which the chiral compound rotates plane-polarized light, confirming its enantiomeric purity.
Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of the compound (e.g., 100 mg).
-
Dissolve the sample in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol or chloroform) in a volumetric flask. The concentration (c) is expressed in g/100 mL.
-
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm).
-
Procedure:
-
Calibrate the polarimeter with the pure solvent.
-
Fill the polarimeter cell of a known path length (l, in decimeters) with the sample solution.
-
Measure the observed angle of rotation (α).
-
-
Calculation: The specific rotation [α] is calculated using the formula: [α]_D^T = \frac{α}{l \times c} where T is the temperature in degrees Celsius.
-
Reporting: Report the specific rotation with the temperature, wavelength, concentration, and solvent used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of the compound and confirm the presence of key functional groups.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
¹H NMR Spectroscopy:
-
Acquire a proton NMR spectrum.
-
Expected Signals: A characteristic singlet for the nine equivalent protons of the Boc group around 1.4 ppm, signals for the methyl and methine protons of the pentanoic acid backbone, methylene protons of the benzyl group, and aromatic protons of the phenyl ring.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Expected Signals: Resonances for the carbonyl carbons of the carboxylic acid and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the pentanoic acid backbone and the benzyl group.
-
-
Data Processing: Process the spectra, including Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A high-resolution mass spectrometer, typically using electrospray ionization (ESI).
-
Procedure:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
-
Analysis:
-
In positive ion mode, look for the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺.
-
In negative ion mode, look for the deprotonated molecule [M-H]⁻.
-
The exact mass should be compared to the theoretical mass of the molecular formula C₁₇H₂₅NO₅.
-
Visualization of Characterization Workflow
The following diagram illustrates a standard workflow for the physicochemical characterization of a synthetic chemical compound like this compound.
References
Structure Elucidation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the analytical methodologies required for the comprehensive structure elucidation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. This compound is a protected derivative of threonine, a key chiral building block in synthetic organic chemistry, particularly in the development of peptide-based therapeutics and complex molecules.[1][2][3][4] This document outlines the application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to confirm the compound's molecular formula, functional groups, connectivity, and stereochemistry. Detailed experimental protocols and data interpretation guidelines are provided for each technique.
Physicochemical Properties
The initial step in structure elucidation involves confirming the fundamental properties of the molecule. This compound is a white to off-white solid. Its key identifiers and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (3R,4R)-3-[(tert-butoxycarbonyl)amino]-4-(benzyloxy)pentanoic acid |
| CAS Number | 254101-11-6 |
| Molecular Formula | C₁₇H₂₅NO₅ |
| Molecular Weight | 323.39 g/mol |
| Appearance | Light yellow to yellow viscous liquid |
Spectroscopic Data Analysis & Interpretation
Spectroscopic analysis is the core of structure elucidation. The following sections detail the expected data from key analytical techniques.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for this molecule, as it minimizes fragmentation and allows for the clear identification of the molecular ion.[5][6][7]
Expected Molecular Ions: The high-resolution mass spectrum should confirm the molecular formula C₁₇H₂₅NO₅.
| Ion | Calculated m/z |
| [M+H]⁺ | 324.1805 |
| [M+Na]⁺ | 346.1625 |
| [M-H]⁻ | 322.1659 |
Fragmentation Pattern: While ESI is a soft technique, in-source fragmentation or tandem MS (MS/MS) can provide structural information. Key expected fragments arise from the loss of the protecting groups.
| Fragmentation | Description |
| Loss of Boc group | A neutral loss of C₅H₈O₂ (100.05 Da) or C₄H₈ (56.06 Da, isobutylene) is a characteristic fragmentation for Boc-protected amines. |
| Loss of Benzyl group | Cleavage of the benzyl ether can result in the loss of a benzyl radical (C₇H₇•, 91.05 Da). |
| Loss of Carboxylic Acid | Decarboxylation can lead to the loss of CO₂ (44.01 Da). |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is characterized by several distinct absorption bands.[8][9][10]
| Wavenumber (cm⁻¹) | Functional Group | Description of Band |
| 3300–2500 | O–H (Carboxylic Acid) | Very broad, strong band due to hydrogen bonding.[8][9] |
| ~3350 | N–H (Amide) | Moderate, sharp peak. |
| 3000–2850 | C–H (Aliphatic) | Multiple sharp, medium-to-strong peaks. |
| ~1710 | C=O (Carboxylic Acid) | Strong, sharp peak.[9][10] |
| ~1695 | C=O (Carbamate) | Strong, sharp peak, characteristic of the Boc protecting group. |
| 1320–1210 | C–O (Carboxylic Acid) | Strong stretching vibration.[8] |
| ~1160 | C–O (Ether & Carbamate) | Strong stretching vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the detailed carbon-hydrogen framework of the molecule, confirming connectivity and stereochemistry through analysis of chemical shifts, coupling constants, and 2D correlations.[11][12][13] The following data are predicted for a sample dissolved in Chloroform-d (CDCl₃).
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 | br s | 1H | H -OOC- |
| 7.38 - 7.25 | m | 5H | Ar-H |
| ~5.15 | d | 1H | NH |
| 4.55 | s | 2H | Ph-CH₂ -O |
| ~4.20 | m | 1H | CH -NHBoc |
| ~3.95 | m | 1H | CH -OBn |
| 2.65 | m | 2H | CH₂ -COOH |
| 1.44 | s | 9H | -C(CH₃ )₃ |
| 1.21 | d | 3H | CH₃ -CH |
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~176.5 | C OOH |
| ~156.0 | NHC =O |
| ~137.8 | Ar-C (quaternary) |
| 128.6 - 127.9 | Ar-C H |
| ~80.0 | -C (CH₃)₃ |
| ~75.5 | C H-OBn |
| ~71.8 | Ph-C H₂-O |
| ~54.5 | C H-NHBoc |
| ~38.0 | C H₂-COOH |
| ~28.4 | -C(C H₃)₃ |
| ~15.2 | C H₃-CH |
2D NMR Correlations:
-
COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, between the NH and the CH -NHBoc, and between the CH -OBn and both the CH -NHBoc and the CH₃ -CH protons, confirming the pentanoic acid backbone.
-
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon, confirming the assignments in the ¹H and ¹³C tables.
Structure Elucidation Workflow
The logical flow for elucidating the structure of a novel or synthesized compound involves a systematic integration of data from multiple analytical techniques. The following diagram illustrates this workflow.
Caption: Figure 1. Workflow for Structure Elucidation.
Detailed Experimental Protocols
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.[14] Further dilute this solution to a final concentration of approximately 10 µg/mL using a 1:1 mixture of acetonitrile and water, with 0.1% formic acid to promote protonation for positive ion mode.[14][15]
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.
-
Data Acquisition:
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Capillary Voltage: ~3.5 kV.
-
Mass Range: Scan from m/z 100 to 500.
-
Source Temperature: Set to 120 °C.
-
Data Analysis: Process the resulting spectra to identify the exact mass of the molecular ions and compare them to the calculated values for C₁₇H₂₅NO₅.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly in an agate mortar and press it into a thin, transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal.[16]
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Data Acquisition:
-
Background: Collect a background spectrum of the empty sample compartment or the clean KBr pellet/ATR crystal.
-
Sample Scan: Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Resolution: Set the resolution to 4 cm⁻¹ and co-add 16 scans to improve the signal-to-noise ratio.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify and label the characteristic absorption peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.[11][17]
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
2D NMR (COSY & HSQC): Run standard gradient-selected COSY and HSQC experiments to establish proton-proton and proton-carbon correlations, respectively.
-
Data Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak. Integrate the ¹H signals and assign all peaks based on chemical shifts, multiplicities, and 2D correlations.
-
Conclusion
The structural elucidation of this compound is achieved through a coordinated application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass spectrometry confirms the elemental composition, while IR spectroscopy identifies the key carboxylic acid, carbamate, and ether functional groups. 1D and 2D NMR spectroscopy provide the definitive connectivity of the carbon-hydrogen framework. Together, these techniques allow for the unambiguous confirmation of the compound's structure, which is essential for its application in research and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3R,4R)-4-(benzyloxy)-3-tert-butoxycarbonyl)amino)pentanoic acid | Assays from Labm [assay.labm.com]
- 4. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 5. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 6. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 13. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 17. nmr-bio.com [nmr-bio.com]
Starting materials for (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways and experimental protocols for the preparation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. This document outlines the key starting materials, detailed experimental procedures, and expected quantitative data based on established synthetic methodologies.
Introduction
This compound is a valuable building block in the synthesis of complex molecules, including peptidomimetics and therapeutic agents. Its structure, derived from the amino acid threonine, incorporates both a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bn) ether protecting the hydroxyl group, allowing for selective deprotection and further functionalization. The stereochemistry at the C3 and C4 positions is crucial for its biological activity and its utility as a chiral synthon.
The synthesis of this target molecule typically originates from the chiral pool, utilizing readily available and enantiomerically pure starting materials like L-threonine. A common and effective strategy for the one-carbon homologation of α-amino acids to their corresponding β-amino acids is the Arndt-Eistert synthesis. This method involves the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile to yield the desired homologous acid.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step sequence starting from L-threonine. The key transformations involve the protection of the amino and hydroxyl groups, followed by a chain extension of the carboxylic acid moiety.
Caption: Synthetic pathway from L-Threonine.
Starting Materials
The primary starting material for this synthetic route is L-threonine, an inexpensive and readily available chiral amino acid. Other key reagents and their typical purities are listed below.
| Starting Material/Reagent | Supplier | Purity |
| L-Threonine | Sigma-Aldrich | ≥98% |
| Thionyl chloride | Acros Organics | 99% |
| Methanol | Fisher Scientific | ACS Grade |
| Di-tert-butyl dicarbonate (Boc)₂O | TCI | >97% |
| Sodium bicarbonate | EMD Millipore | ACS Grade |
| Benzyl bromide | Alfa Aesar | 99% |
| Sodium hydride | Oakwood Chemical | 60% dispersion in mineral oil |
| Lithium hydroxide | Strem Chemicals | 98% |
| Oxalyl chloride | Combi-Blocks | 98% |
| Diazomethane | Generated in situ | N/A |
| Silver benzoate | Strem Chemicals | 98% |
Experimental Protocols
The following protocols are adapted from established procedures for the protection of amino acids and the Arndt-Eistert homologation.
Synthesis of N-Boc-O-benzyl-L-threonine
Step 1: Esterification of L-Threonine
To a suspension of L-threonine (1 eq.) in methanol, cooled to 0 °C, is added thionyl chloride (1.2 eq.) dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield L-threonine methyl ester hydrochloride as a white solid.
Step 2: N-Boc Protection
L-threonine methyl ester hydrochloride (1 eq.) is dissolved in a 1:1 mixture of dioxane and water. Sodium bicarbonate (2.5 eq.) is added, followed by di-tert-butyl dicarbonate (1.1 eq.). The mixture is stirred at room temperature for 12 hours. The reaction mixture is then concentrated, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-L-threonine methyl ester.
Step 3: O-Benzylation
To a solution of N-Boc-L-threonine methyl ester (1 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 eq.) portionwise. After stirring for 30 minutes, benzyl bromide (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched by the slow addition of water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford N-Boc-O-benzyl-L-threonine methyl ester.
Step 4: Hydrolysis
N-Boc-O-benzyl-L-threonine methyl ester (1 eq.) is dissolved in a 3:1 mixture of THF and water. Lithium hydroxide (1.5 eq.) is added, and the mixture is stirred at room temperature for 4 hours. The THF is removed under reduced pressure, and the aqueous solution is acidified to pH 3 with 1 M HCl. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield N-Boc-O-benzyl-L-threonine as a white solid.
Arndt-Eistert Homologation
Caption: Arndt-Eistert Homologation Workflow.
Step 5: Acid Chloride Formation
To a solution of N-Boc-O-benzyl-L-threonine (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C is added a catalytic amount of N,N-dimethylformamide (DMF), followed by the dropwise addition of oxalyl chloride (1.2 eq.). The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
Step 6: Diazoketone Formation
The crude acid chloride is dissolved in anhydrous diethyl ether and cooled to 0 °C. A freshly prepared ethereal solution of diazomethane (2.5 eq.) is added slowly until a persistent yellow color is observed. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to stand at room temperature for 2 hours. Excess diazomethane is quenched by the careful addition of acetic acid. The ethereal solution is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude diazoketone.
Step 7: Wolff Rearrangement and Hydrolysis
The crude diazoketone is dissolved in a 10:1 mixture of 1,4-dioxane and water. To this solution is added silver benzoate (0.1 eq.). The mixture is stirred at room temperature and protected from light for 12 hours. The reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with 1 M HCl and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford this compound.
Quantitative Data
The following table summarizes the expected yields for each synthetic step. These values are based on literature precedents for similar transformations.
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Esterification | L-Threonine | L-Threonine methyl ester hydrochloride | 95-99 |
| 2 | N-Boc Protection | L-Threonine methyl ester hydrochloride | N-Boc-L-threonine methyl ester | 90-95 |
| 3 | O-Benzylation | N-Boc-L-threonine methyl ester | N-Boc-O-benzyl-L-threonine methyl ester | 80-90 |
| 4 | Hydrolysis | N-Boc-O-benzyl-L-threonine methyl ester | N-Boc-O-benzyl-L-threonine | 90-98 |
| 5-7 | Arndt-Eistert Homologation | N-Boc-O-benzyl-L-threonine | This compound | 60-75 (over 3 steps) |
Conclusion
The synthesis of this compound from L-threonine is a robust and well-documented process. The key steps involve standard protection group chemistry and a reliable homologation reaction. The stereochemistry of the final product is retained from the starting material, making this a highly stereoselective route. This technical guide provides a solid foundation for researchers to successfully synthesize this important chiral building block for various applications in drug discovery and development. Careful execution of the experimental procedures and appropriate purification techniques are essential to obtain the desired product in high yield and purity.
An In-Depth Technical Guide to the Stereoselective Formation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the mechanism and a robust synthetic pathway for the formation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral β-amino acid derivative of significant interest in medicinal chemistry and drug development. The described methodology emphasizes stereochemical retention, starting from the readily available chiral precursor, D-allothreonine. The core of the synthesis involves a three-step sequence: protection of the functional groups of the starting α-amino acid, followed by a chain extension via the Arndt-Eistert homologation. This guide provides detailed experimental protocols, a summary of quantitative data, and a logical workflow diagram to facilitate the replication and adaptation of this synthesis in a research and development setting.
Introduction
This compound is a valuable chiral building block in the synthesis of complex organic molecules, particularly peptidomimetics and pharmaceuticals. Its structure, derived from the threonine scaffold, incorporates both a protected amine (Boc) and a protected alcohol (benzyl ether), making it a versatile intermediate for further chemical modifications. The precise stereochemical configuration at the C3 and C4 positions is crucial for its application in asymmetric synthesis, where it can serve as a key component in the construction of bioactive compounds. This guide details a reliable method for its preparation, ensuring high stereochemical purity.
Overall Synthetic Strategy
The formation of the target β-amino acid is achieved through a stereospecific multi-step synthesis commencing with D-allothreonine, which possesses the desired (2R,3R) stereochemistry that will translate to the (3R,4R) configuration in the final product. The synthetic strategy can be summarized in three key stages:
-
Protection of D-allothreonine: The amino and hydroxyl groups of the starting material, D-allothreonine, are protected to prevent side reactions in subsequent steps. The amino group is protected with a tert-butoxycarbonyl (Boc) group, and the hydroxyl group is protected as a benzyl ether.
-
Activation of the Carboxylic Acid: The carboxylic acid of the protected D-allothreonine is converted into a more reactive species, typically an acid chloride, to facilitate the subsequent reaction.
-
Arndt-Eistert Homologation: The activated carboxylic acid undergoes a one-carbon chain extension through the Arndt-Eistert reaction. This classic homologation method involves the reaction of the acid chloride with diazomethane to form a diazoketone, which then undergoes a silver-catalyzed Wolff rearrangement in the presence of a nucleophile (water) to yield the desired β-amino acid.
This sequence ensures that the stereochemistry of the starting material is preserved throughout the synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of N-(tert-butoxycarbonyl)-D-allothreonine
This procedure details the protection of the amino group of D-allothreonine using di-tert-butyl dicarbonate (Boc)₂O.
-
Materials:
-
D-allothreonine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (NaOH)
-
1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Diethyl ether (Et₂O)
-
1M Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve D-allothreonine in a 1:2 mixture of 1M aqueous NaOH and 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in 1,4-dioxane to the cooled solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 24 hours.
-
Remove the 1,4-dioxane under reduced pressure.
-
Wash the remaining aqueous layer with diethyl ether to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 2-3 with 1M H₂SO₄.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(tert-butoxycarbonyl)-D-allothreonine as a solid.
-
Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine
This step involves the protection of the hydroxyl group of N-Boc-D-allothreonine as a benzyl ether.
-
Materials:
-
N-(tert-butoxycarbonyl)-D-allothreonine
-
Sodium hydride (NaH)
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve N-(tert-butoxycarbonyl)-D-allothreonine in anhydrous DMF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C.
-
Carefully add sodium hydride portion-wise to the solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine.
-
Step 3: Synthesis of this compound via Arndt-Eistert Homologation
This final step extends the carbon chain of the protected α-amino acid to form the target β-amino acid.
-
Materials:
-
N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine
-
Oxalyl chloride or thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether (Et₂O)
-
Diazomethane (CH₂N₂) in Et₂O (handle with extreme caution)
-
Silver benzoate (AgOBz) or silver oxide (Ag₂O)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
Acid Chloride Formation:
-
Dissolve N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine in anhydrous DCM.
-
Add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Stir the reaction at room temperature until the conversion to the acid chloride is complete (monitored by IR spectroscopy).
-
Remove the solvent and excess reagent under reduced pressure.
-
-
Diazoketone Formation:
-
Dissolve the crude acid chloride in anhydrous Et₂O.
-
Cool the solution to 0 °C.
-
Slowly add a freshly prepared ethereal solution of diazomethane until a persistent yellow color is observed.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.
-
-
Wolff Rearrangement and Hydrolysis:
-
To the solution of the diazoketone, add a solution of silver benzoate in triethylamine or a suspension of silver oxide in 1,4-dioxane and water.
-
Heat the reaction mixture to 50-60 °C until the evolution of nitrogen ceases.
-
Cool the reaction mixture and filter to remove the silver catalyst.
-
Acidify the filtrate and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield this compound.
-
-
Quantitative Data Summary
The following table summarizes typical yields for each synthetic step. Note that yields can vary based on reaction scale and purification efficiency.
| Step | Product | Typical Yield (%) |
| 1 | N-(tert-butoxycarbonyl)-D-allothreonine | 85-95 |
| 2 | N-(tert-butoxycarbonyl)-O-benzyl-D-allothreonine | 70-85 |
| 3 | This compound | 50-70 |
Visualization of the Synthetic Pathway
The logical flow of the synthesis is depicted in the following diagram.
Caption: Synthetic pathway for the formation of the target molecule.
Conclusion
This technical guide provides a comprehensive and detailed methodology for the stereoselective synthesis of this compound. By starting with the appropriate stereoisomer of a readily available amino acid and employing a sequence of protection and homologation reactions, the target compound can be obtained with high stereochemical fidelity. The protocols and data presented herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, enabling the efficient production of this important chiral building block.
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic Acid: A Chiral Building Block for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a valuable chiral building block with significant potential in the synthesis of complex, high-value pharmaceutical compounds. Its defined stereochemistry, coupled with the presence of orthogonal protecting groups, makes it an attractive starting material for the enantioselective synthesis of novel therapeutics. This technical guide provides a comprehensive overview of its properties, a plausible synthetic approach, expected analytical data, and its potential applications in drug discovery, particularly in the development of neuraminidase inhibitors.
Physicochemical Properties
This compound is a derivative of threonine, a proteinogenic amino acid.[1] The presence of a tert-butoxycarbonyl (Boc) protecting group on the amine and a benzyl (Bzl) ether on the hydroxyl group allows for selective deprotection and further functionalization, a crucial aspect in multi-step organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₅ | [2] |
| Molecular Weight | 339.39 g/mol | [2] |
| CAS Number | 254101-11-6 | [2] |
| Appearance | Light yellow to yellow viscous liquid | [2] |
| SMILES | C--INVALID-LINK----INVALID-LINK--NC(=O)OC(C)(C)C | [2] |
| InChI Key | FYZBABHQLFFCHH-TZMCWYRMSA-N | [2] |
Synthesis and Stereochemical Control
One potential synthetic strategy involves the homologation of a protected (2R,3R)-threonine derivative. This could be achieved through an Arndt-Eistert homologation or a related chain-extension methodology. The stereochemistry at C3 and C4 of the final product is derived from the starting α-amino acid, ensuring high enantiopurity.
Proposed Experimental Protocol: Synthesis via Arndt-Eistert Homologation
This protocol is a representative example based on established methodologies for the homologation of N-protected amino acids.
Step 1: Activation of the Carboxylic Acid
-
To a solution of N-Boc-O-benzyl-D-threonine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents).
-
Slowly add ethyl chloroformate (1.1 equivalents) and stir the mixture for 30 minutes at 0 °C. The formation of a white precipitate (triethylammonium chloride) will be observed.
Step 2: Formation of the Diazoketone
-
To the reaction mixture from Step 1, add a freshly prepared ethereal solution of diazomethane (excess) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-4 hours.
-
Carefully quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude diazoketone, which is used in the next step without further purification.
Step 3: Wolff Rearrangement and Hydrolysis
-
Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water.
-
Add a catalytic amount of silver benzoate (or other suitable silver salt) and heat the mixture to 50-60 °C. The reaction progress can be monitored by the evolution of nitrogen gas.
-
After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature.
-
Add a solution of lithium hydroxide (or sodium hydroxide) in water and stir at room temperature to hydrolyze the resulting ester.
-
Acidify the reaction mixture with 1 M hydrochloric acid and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Spectroscopic Characterization
The structural confirmation of this compound would be achieved through a combination of spectroscopic techniques. While specific experimental spectra for this compound were not found, the expected data can be predicted based on the known spectral properties of its constituent functional groups.[6]
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | C₆H₅- (benzyl) |
| ~5.10 | d | 1H | -NH- |
| ~4.55 | s | 2H | -OCH₂Ph |
| ~4.20 | m | 1H | H-3 |
| ~3.90 | m | 1H | H-4 |
| ~2.60 | dd | 1H | H-2a |
| ~2.45 | dd | 1H | H-2b |
| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |
| ~1.25 | d | 3H | H-5 |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (carboxylic acid) |
| ~156 | C=O (Boc) |
| ~138 | Quaternary C (benzyl) |
| ~128.5 | CH (benzyl) |
| ~128.0 | CH (benzyl) |
| ~127.8 | CH (benzyl) |
| ~80 | -C(CH₃)₃ (Boc) |
| ~75 | C-4 |
| ~72 | -OCH₂Ph |
| ~52 | C-3 |
| ~38 | C-2 |
| ~28.5 | -C(CH₃)₃ (Boc) |
| ~18 | C-5 |
Expected IR Data
| Wavenumber (cm⁻¹) | Assignment |
| 3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3350 | N-H stretch (amide) |
| ~2970 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (carboxylic acid and Boc) |
| ~1520 | N-H bend (amide) |
| ~1160 | C-O stretch (ether and ester) |
Expected Mass Spectrometry Data
| m/z | Assignment |
| 340.17 | [M+H]⁺ |
| 284.15 | [M - C₄H₉O]⁺ (loss of tert-butoxy) |
| 240.15 | [M - Boc+H]⁺ |
| 91.05 | [C₇H₇]⁺ (benzyl fragment) |
Application in Drug Discovery: A Precursor for Neuraminidase Inhibitors
Chiral β-amino acids are key components in a variety of biologically active molecules, including antiviral agents.[7] The structural motif of this compound makes it a promising precursor for the synthesis of neuraminidase inhibitors, a class of drugs used to treat influenza. For example, the anti-influenza drug oseltamivir (Tamiflu®) features a substituted cyclohexene ring with stereochemically defined amino and alkoxy groups.
The synthesis of oseltamivir and its analogues often involves the construction of a highly functionalized six-membered ring.[8][9] The stereocenters and functional groups present in this compound could be strategically utilized to control the stereochemistry of the final drug molecule. The carboxylic acid functionality provides a handle for further chemical transformations, such as chain elongation or cyclization, while the protected amino and hydroxyl groups can be unmasked at appropriate stages of the synthesis.
Logical Workflow for the Application in Neuraminidase Inhibitor Synthesis
Caption: Synthetic strategy for neuraminidase inhibitors.
Visualization of a Relevant Biological Pathway
To illustrate the importance of chiral building blocks in drug development, the following diagram depicts the cholesterol biosynthesis pathway, which is targeted by statin drugs. A related chiral building block, (R)-4-(benzyloxy)-3-methylbutanoic acid, is a key precursor in the synthesis of the side chain of atorvastatin (Lipitor®), a widely prescribed statin.[10] This highlights how stereochemically defined small molecules can be used to synthesize potent and selective enzyme inhibitors.
Caption: Inhibition of Cholesterol Biosynthesis by Statins.
Conclusion
This compound is a chiral building block with significant synthetic potential. Its well-defined stereochemistry and orthogonal protecting groups make it an ideal candidate for the enantioselective synthesis of complex pharmaceutical agents. While further research is needed to fully explore its applications, its structural features suggest its utility as a precursor for neuraminidase inhibitors and other therapeutic molecules where precise stereochemical control is paramount for biological activity. The development of robust and scalable synthetic routes to this and similar chiral building blocks will continue to be a critical endeavor in the field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Amino Acid Derivatives | 254101-11-6 | Invivochem [invivochem.com]
- 3. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 4. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Beta-Amino Acids - Google 圖書 [books.google.com.tw]
- 6. benchchem.com [benchchem.com]
- 7. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic Acid in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a non-proteinogenic amino acid derivative that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics.[1] As a derivative of threonine, its defined stereochemistry and orthogonal protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group for the amine and the benzyl (Bzl) ether for the side-chain hydroxyl group—make it particularly suitable for Boc-based solid-phase peptide synthesis (SPPS).[2][3] The incorporation of such β-branched and sterically hindered amino acids can be challenging, often leading to lower coupling efficiencies and aggregation of the growing peptide chain.[4][5] However, the unique structural features of this building block can impart desirable properties to the final peptide, such as increased proteolytic stability and conformational rigidity, which are advantageous in drug discovery.
These application notes provide a comprehensive guide to the use of this compound in peptide synthesis, including detailed protocols for its incorporation into a peptide chain and a discussion of the challenges and strategies for efficient synthesis.
Physicochemical Properties
Proper handling and storage of the amino acid derivative are crucial for successful and reproducible peptide synthesis.
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C₁₇H₂₅NO₅ |
| Molecular Weight | 323.38 g/mol |
| Appearance | Light yellow to yellow viscous liquid |
| Storage Temperature | 2-8°C |
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this amino acid is in Boc-based SPPS. The Boc/Bzl protection strategy relies on graded acid lability for the sequential removal of protecting groups. The temporary N-α-Boc group is cleaved at each cycle using a moderate acid, typically trifluoroacetic acid (TFA), while the more robust benzyl ether protecting the side-chain hydroxyl group is removed at the end of the synthesis using a strong acid like anhydrous hydrogen fluoride (HF).[6][7]
Challenges and Considerations
The incorporation of β-branched amino acids like this compound presents specific challenges:
-
Steric Hindrance: The bulky side chain can impede the approach of the activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions.[4]
-
Peptide Aggregation: Sequences containing hydrophobic and sterically demanding residues are prone to forming secondary structures and aggregating on the solid support, which can hinder reaction kinetics for both coupling and deprotection steps.[5]
To address these challenges, optimized coupling protocols, including the use of more potent activating agents and extended reaction times, are often necessary. The Boc strategy is often considered advantageous for such "difficult sequences" because the protonated state of the N-terminus after TFA deprotection can help to disrupt aggregation.[4]
Data Presentation: Comparative Coupling Efficiency
The choice of coupling strategy can significantly impact the successful incorporation of sterically hindered amino acids. The following table provides illustrative data comparing typical outcomes for the synthesis of a model peptide containing a sterically hindered residue like this compound.
| Parameter | Standard Boc-SPPS | Optimized Boc-SPPS for Difficult Sequences |
| Coupling Reagent | DCC/HOBt | HBTU/HOBt or HATU |
| Coupling Time | 1-2 hours | 2-4 hours (or double coupling) |
| Single Cycle Efficiency | 95-98% | >99% |
| Overall Crude Peptide Yield | 30 - 50% | 50 - 75%[4] |
| Final Purified Peptide Yield | 5 - 15% | 15 - 30%[4] |
Experimental Protocols
Protocol 1: Incorporation of this compound using Boc-SPPS
This protocol outlines a single coupling cycle for the incorporation of the title amino acid onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin (e.g., Merrifield or PAM resin with growing peptide chain)
-
This compound
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
Isopropyl alcohol (IPA)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in the synthesis vessel.
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.
-
Add DIEA (6-8 eq.) to the activation mixture.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time may be extended or a second coupling may be performed.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Ninhydrin test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Cleavage and Deprotection (HF Cleavage)
This protocol describes the final step to cleave the completed peptide from the resin and remove the side-chain benzyl protecting group.
WARNING: Hydrogen fluoride (HF) is an extremely corrosive and toxic substance. This procedure must be performed by trained personnel in a specialized, well-ventilated fume hood with appropriate personal protective equipment and a dedicated HF cleavage apparatus.
Materials:
-
Dried peptide-resin
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
Liquid hydrogen fluoride (HF)
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Place the dried resin and a magnetic stir bar in the HF reaction vessel.
-
Adding Scavengers: Add the appropriate scavengers to the vessel. A common mixture for peptides containing benzyl-protected residues is anisole.[9]
-
HF Cleavage:
-
Cool the reaction vessel in a dry ice/methanol bath.
-
Carefully condense a measured amount of liquid HF into the vessel (approx. 10 mL per gram of resin).
-
Stir the reaction mixture at 0°C for 1-2 hours.[9]
-
-
HF Removal: Remove the HF by vacuum distillation.
-
Peptide Precipitation and Isolation:
-
Wash the resulting peptide and resin mixture with cold diethyl ether to remove the scavengers and precipitate the crude peptide.[9]
-
Isolate the crude peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Boc-SPPS Workflow
Caption: Workflow of a single cycle in Boc-based Solid-Phase Peptide Synthesis (SPPS).
Orthogonal Protection Strategy
Caption: Orthogonal protection scheme for the specified amino acid in Boc-SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid as a key pharmaceutical intermediate. This chiral building block is particularly valuable in the synthesis of complex molecules, such as nonpeptidic protease inhibitors, where precise stereochemical control is essential for therapeutic efficacy.
Overview and Key Applications
This compound is a derivative of threonine, a naturally occurring amino acid.[1][2][3] Its rigid stereochemistry and the presence of orthogonal protecting groups—the benzyloxy (BzO) group protecting the hydroxyl function and the tert-butoxycarbonyl (Boc) group protecting the amine—make it an ideal starting material for multi-step organic syntheses in drug development.[4]
A primary application of structurally similar intermediates is in the synthesis of HIV protease inhibitors. One notable example is the synthesis of Tipranavir (PNU-140690), a nonpeptidic protease inhibitor used in the treatment of AIDS.[5][6][7][8] The core of Tipranavir is assembled through a convergent synthesis, where a key fragment is derived from a chiral hydroxy acid analogous to the title compound.
Physicochemical Properties and Data
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₅NO₅ | [4] |
| Molecular Weight | 335.39 g/mol | [4] |
| Appearance | White to off-white solid | |
| Stereochemistry | (3R,4R) | [4] |
| Protecting Groups | Boc (amine), Benzyl (hydroxyl) | [4] |
Synthesis and Experimental Protocols
The following protocols are adapted from established methods for the synthesis of related pharmaceutical intermediates, particularly for HIV protease inhibitors like Tipranavir.
General Peptide Coupling Protocol
This protocol describes the coupling of this compound with another amine-containing intermediate.
Materials:
-
This compound
-
Amine-containing intermediate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in a mixture of anhydrous DCM and DMF at 0 °C under a nitrogen atmosphere.
-
Add DIPEA (3.0 eq) to the solution.
-
Slowly add a solution of EDC (1.2 eq) in DCM to the reaction mixture.
-
Stir the mixture for 15-20 minutes at 0 °C.
-
Add the amine-containing intermediate (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired coupled product.
Quantitative Data (Representative):
| Parameter | Value |
| Typical Yield | 75-90% |
| Purity (by HPLC) | >98% |
Deprotection of the Boc Group
Materials:
-
Boc-protected compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine.
Visualization of Workflow and Biological Pathway
Experimental Workflow for Peptide Coupling
Caption: General workflow for the peptide coupling reaction.
HIV Protease Inhibition Signaling Pathway
HIV protease is a critical enzyme in the lifecycle of the human immunodeficiency virus. It functions by cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the production of new, infectious virions.
Caption: Mechanism of HIV protease inhibition.
References
- 1. researchwith.stevens.edu [researchwith.stevens.edu]
- 2. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 3. US10981923B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[l,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof - Google Patents [patents.google.com]
- 4. This compound | 254101-11-6 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure-based discovery of Tipranavir disodium (PNU-140690E): a potent, orally bioavailable, nonpeptidic HIV protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Convergent, Scalable Synthesis of HIV Protease Inhibitor PNU-140690 - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Incorporation of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic Acid into Peptides
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced properties such as increased stability, improved bioavailability, and unique functionalities.[1][2] This document provides a detailed protocol for the incorporation of the sterically hindered, non-canonical amino acid (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid into a growing peptide chain using Solid-Phase Peptide Synthesis (SPPS). The protocol is based on the well-established tert-butoxycarbonyl (Boc) protection strategy, which is suitable for the dual protection scheme of this amino acid.[3][4][5] Due to the sterically hindered nature of this β-amino acid, special considerations for the coupling step are included to ensure high incorporation efficiency.[2][6][7]
Principle of the Method
The synthesis follows the standard Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy for SPPS.[4][5] The temporary Nα-Boc protecting group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the semi-permanent benzyl ether side-chain protecting group is cleaved simultaneously with the peptide from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[8][9][10][11]
The key steps in a single cycle of incorporation are:
-
Resin Preparation : Swelling of the peptide-resin.
-
Boc Deprotection : Removal of the N-terminal Boc group from the peptide-resin.
-
Neutralization : Neutralization of the resulting trifluoroacetate salt to the free amine.
-
Coupling : Activation of the carboxylic acid of this compound and its subsequent coupling to the N-terminal amine of the peptide-resin.
-
Washing : Removal of excess reagents and by-products.
Materials and Reagents
-
This compound
-
Peptide-resin with a free N-terminal amine (e.g., Merrifield or PAM resin)[4]
-
Solvents :
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Isopropanol (IPA)
-
-
Deprotection Reagent :
-
50% Trifluoroacetic acid (TFA) in DCM
-
-
Neutralization Reagent :
-
10% N,N-Diisopropylethylamine (DIEA) in DCM
-
-
Coupling Reagents :
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)[12][13]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (1-Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole)
-
-
Washing Solvents : DCM, DMF, IPA
-
Final Cleavage and Deprotection Reagents :
-
Anhydrous Hydrofluoric acid (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol, thioanisole)
-
-
Analytical Equipment :
-
HPLC for purity analysis
-
Mass spectrometer for identity confirmation
-
Experimental Protocols
Protocol 1: Single Amino Acid Incorporation Cycle
This protocol describes one full cycle for the incorporation of this compound onto a peptide-resin.
1. Resin Swelling:
- Place the peptide-resin in a suitable reaction vessel.
- Add DCM to swell the resin for 30 minutes.
- Drain the DCM.
2. Boc Deprotection:
- Add a solution of 50% TFA in DCM to the resin.
- Agitate for 2 minutes (pre-wash).
- Drain the solution.
- Add a fresh solution of 50% TFA in DCM.
- Agitate for 30 minutes.
- Drain the deprotection solution.
- Wash the resin with DCM (3 x 1 min).
3. Neutralization:
- Add a solution of 10% DIEA in DCM to the resin.
- Agitate for 2 minutes.
- Drain the solution.
- Repeat the neutralization step.
- Wash the resin with DCM (3 x 1 min).
- Wash the resin with DMF (3 x 1 min).
4. Coupling (HATU Recommended): Due to the sterically hindered nature of the amino acid, a highly efficient coupling reagent such as HATU is recommended.[12][13]
- In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.
- Add DIEA (6-8 equivalents) to the solution and allow it to pre-activate for 1-5 minutes.[2]
- Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.
- Agitate the mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or a double coupling can be performed.
- Monitoring the reaction: Perform a qualitative ninhydrin (Kaiser) test. A negative result (no color change) indicates the completion of the coupling reaction. If the test is positive, continue agitation or perform a second coupling.
5. Washing:
- Drain the coupling solution.
- Wash the resin with DMF (3 x 1 min).
- Wash the resin with DCM (3 x 1 min).
- Wash the resin with IPA (3 x 1 min).
- Dry the resin under vacuum if it is the final step, or proceed to the next deprotection cycle.
Protocol 2: Final Cleavage and Deprotection
This protocol is for the final cleavage of the peptide from the resin and the simultaneous removal of the benzyl side-chain protecting group.
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment.
-
Dry the peptide-resin thoroughly under vacuum.
-
Place the dried peptide-resin in the reaction vessel of an HF cleavage apparatus.
-
Add the appropriate scavengers (e.g., a mixture of anisole and p-cresol).
-
Cool the reaction vessel in a dry ice/acetone bath.
-
Condense anhydrous HF into the reaction vessel.
-
Allow the reaction to stir at 0°C for 1-2 hours.
-
Remove the HF by evaporation under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide and remove the scavengers.
-
Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetic acid or acetonitrile/water with 0.1% TFA).
-
Purify the peptide by preparative HPLC.
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Data Presentation
Table 1: Recommended Reagent Equivalents and Reaction Times for Coupling
| Reagent | Equivalents (relative to resin loading) | Recommended Coupling Time | Notes |
| This compound | 3 - 4 | 2 - 4 hours | Increased equivalents may be necessary for difficult sequences. |
| HATU | 3 - 4 | 2 - 4 hours | Highly recommended for sterically hindered amino acids due to fast kinetics and low racemization.[12][13] |
| HBTU/HOBt | 3 - 4 | 2 - 4 hours | A common and effective alternative to HATU. |
| PyBOP | 3 - 4 | 2 - 4 hours | Another effective phosphonium salt-based reagent. |
| DIC/HOBt | 3 - 4 | 4 - 12 hours | Generally slower reaction times compared to onium salts for hindered couplings. |
| DIEA | 6 - 8 | - | Used as a base for the activation of the amino acid. The pH of the reaction mixture should be maintained around 8. |
Table 2: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Advantages | Disadvantages |
| HATU | Aminium/Uronium Salt | Very High | Fast reaction rates, low racemization.[12][13] | Can cause guanidinylation of the N-terminus if used in excess.[13] |
| HBTU | Aminium/Uronium Salt | High | Widely used and effective. | Can also cause guanidinylation if used in excess. |
| PyBOP | Phosphonium Salt | High | No guanidinylation side reaction. | By-products can be difficult to remove. |
| DIC/HOBt | Carbodiimide | Moderate | Cost-effective. | Slower reaction times, potential for side reactions. |
Visualizations
Caption: Workflow for a single amino acid incorporation cycle in SPPS.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy | Springer Nature Experiments [experiments.springernature.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
Application Notes and Protocols: (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid in the Synthesis of Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a protected threonine derivative, is a valuable chiral building block in the synthesis of complex molecules, including antiviral agents. Its specific stereochemistry and protected functional groups make it an ideal starting material for the construction of key structural motifs found in several potent antiviral drugs, particularly HIV-1 protease inhibitors. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key intermediate for antiviral drug development, based on established synthetic strategies for HIV protease inhibitors.
The core structure of many HIV protease inhibitors, such as Saquinavir and Darunavir, features a hydroxyethylamine isostere. This motif mimics the natural peptide linkage that the viral protease cleaves, thereby inhibiting its function and preventing viral replication. The synthesis of these isosteres often requires precise stereochemical control, for which chiral amino acid derivatives are essential.
Application: Synthesis of a Hydroxyethylamine Isostere Intermediate
This compound can be strategically employed in the synthesis of hydroxyethylamine isosteres, which are crucial components of numerous HIV protease inhibitors. The synthetic route involves the conversion of the carboxylic acid functionality into a key intermediate that can be further elaborated to form the core of the antiviral drug.
A representative application is the synthesis of a protected aminoalkyl epoxide, a versatile intermediate for introducing the hydroxyethylamine moiety. This protocol outlines a conceptual pathway inspired by established methodologies for creating such isosteres.
Experimental Protocols
Protocol 1: Activation of the Carboxylic Acid and Amide Formation
This protocol describes the initial activation of the carboxylic acid of this compound and its subsequent coupling with an amine to form an amide. This is a fundamental step in extending the carbon chain and introducing further functionality.
Materials:
-
This compound
-
N,O-Dimethylhydroxylamine hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of anhydrous DCM and DMF at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.1 eq) followed by the dropwise addition of DIPEA (2.5 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the corresponding Weinreb amide.
Protocol 2: Reduction of the Weinreb Amide to the Aldehyde
This protocol details the selective reduction of the Weinreb amide to the corresponding aldehyde, a key intermediate for subsequent carbon-carbon bond formation.
Materials:
-
Weinreb amide from Protocol 1
-
Lithium aluminum hydride (LAH) or Diisobutylaluminium hydride (DIBAL-H)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether, anhydrous
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF or diethyl ether and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add a solution of LAH or DIBAL-H (1.1 eq) to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear layers are formed.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde. This intermediate is often used immediately in the next step without further purification.
Protocol 3: Epoxidation of the Aldehyde
This protocol describes the conversion of the aldehyde to a key epoxide intermediate, which is a versatile precursor for the synthesis of hydroxyethylamine isosteres.
Materials:
-
Aldehyde from Protocol 2
-
Trimethylsulfonium iodide or Trimethylsulfoxonium iodide
-
Sodium hydride (NaH) or Potassium tert-butoxide
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a suspension of trimethylsulfonium iodide (1.2 eq) in anhydrous DMSO/THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of the aldehyde (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired epoxide intermediate.
Data Presentation
The following table summarizes expected yields for the key synthetic steps. These are representative values based on similar transformations in the literature and may vary depending on specific reaction conditions and scale.
| Step | Product | Typical Yield (%) |
| Protocol 1: Amide Formation | Weinreb amide derivative | 85-95 |
| Protocol 2: Reduction to Aldehyde | Aldehyde derivative | 70-85 |
| Protocol 3: Epoxidation | Epoxide intermediate | 60-75 |
Visualizations
The following diagrams illustrate the synthetic pathway and the logical relationship of the key steps.
Caption: Synthetic workflow for the preparation of a hydroxyethylamine isostere core.
Caption: Logical relationship of key transformations in the synthesis.
Conclusion
This compound serves as a critical chiral precursor for the stereoselective synthesis of key intermediates used in the production of potent antiviral agents, particularly HIV-1 protease inhibitors. The protocols outlined provide a foundational framework for researchers to utilize this valuable building block in the development of novel therapeutics. The ability to construct the hydroxyethylamine isostere with high stereochemical fidelity is paramount to the biological activity of the final drug substance. Further elaboration of the synthesized epoxide intermediate can lead to a variety of antiviral candidates, making this synthetic strategy a versatile tool in drug discovery and development.
Application Notes and Protocols for the Boc Deprotection of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in the protection of amines within organic synthesis, particularly in the construction of complex molecules like peptides and pharmaceutical intermediates.[1] Its widespread use is attributed to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[1][2] This document provides a detailed experimental procedure for the deprotection of the Boc group from (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid to yield (3R,4R)-3-amino-4-(benzyloxy)pentanoic acid.
The deprotection is an acid-catalyzed cleavage that proceeds through the protonation of the carbamate, followed by the formation of a stable tert-butyl cation and an unstable carbamic acid intermediate.[3][4] The carbamic acid then decomposes to release the free amine and carbon dioxide.[3] The resulting amine is typically obtained as an ammonium salt.[3] Common reagents for this transformation include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane.[5][6] The choice of reagent can be critical, especially when other acid-sensitive functional groups are present. In the case of the target molecule, the benzyloxy group is generally stable to the acidic conditions required for Boc removal.
Experimental Protocols
Two primary methods for the Boc deprotection of this compound are presented below. The selection of the method may depend on the scale of the reaction, the desired purity of the product, and the available laboratory resources.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for Boc deprotection.[5][7]
Materials and Reagents:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask, dissolve the this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (10-20 equivalents). A common practice is to use a 1:1 to 1:4 mixture of TFA and DCM.[7]
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[5]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in a minimal amount of water and carefully add saturated aqueous sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases (pH ~8).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.[5][8] Alternatively, after neutralization, the product may precipitate from the aqueous solution and can be isolated by filtration.
Method 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another widely used protocol and can be advantageous if the final product is desired as the hydrochloride salt.[9][10]
Materials and Reagents:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, add this compound (1 equivalent).
-
Add a 4M solution of HCl in 1,4-dioxane (10-20 equivalents of HCl).
-
Stir the mixture at room temperature for 1 to 4 hours.[11]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product, (3R,4R)-3-amino-4-(benzyloxy)pentanoic acid hydrochloride, will often precipitate from the reaction mixture.
-
The solid product can be collected by filtration and washed with diethyl ether to remove any non-polar impurities.[5]
-
Dry the product under vacuum. No further purification is typically necessary.
Data Presentation
The following table summarizes the key quantitative data for the described experimental protocols.
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Substrate Concentration | 0.1 - 0.2 M | N/A (reagent is the solvent) |
| Deprotecting Agent | Trifluoroacetic acid (TFA) | 4M HCl in 1,4-dioxane |
| Equivalents of Acid | 10 - 20 | 10 - 20 |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours |
| Typical Work-up | Neutralization & Extraction | Precipitation & Filtration |
| Expected Yield | >90% | >90% |
Mandatory Visualization
Caption: Workflow for Boc deprotection of the target molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. Acids - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Coupling Reactions Involving (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a chiral building block of significant interest in medicinal chemistry and drug development. As a derivative of threonine, it incorporates steric hindrance, making its coupling reactions a subject of careful consideration for the synthesis of complex molecules, including peptidomimetics and antiviral agents. Notably, this intermediate is a key component in the synthesis of nirmatrelvir, the active ingredient in the antiviral medication Paxlovid.
These application notes provide an overview of common coupling methodologies, quantitative data from a representative reaction, and detailed experimental protocols for the amide bond formation using this valuable synthetic intermediate.
Coupling Methodologies Overview
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic synthesis. However, the direct reaction is often slow and requires activation of the carboxylic acid. For sterically hindered amino acids like this compound, the choice of coupling reagent is critical to achieve high yields and minimize side reactions, such as epimerization.
Commonly employed coupling reagents for such challenging transformations fall into two main categories:
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and rapid reaction times, even with sterically demanding substrates.[1] They proceed through a highly reactive OAt-active ester intermediate.
-
Carbodiimides: Reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-Hydroxybenzotriazole) or HOPO (2-Hydroxypyridine-N-oxide), are also effective. The additive helps to suppress racemization and improve reaction rates.
The selection of the appropriate coupling reagent and conditions is crucial and often depends on the specific substrates and the scale of the reaction.
Data Presentation
The following table summarizes quantitative data for a representative amide coupling reaction involving a structurally similar amino acid derivative used in the synthesis of nirmatrelvir.[1] These conditions are expected to be a good starting point for the coupling reactions of this compound.
| Coupling Partner (Amine) | Coupling Reagent | Base | Solvent | Reaction Time | Temperature | Yield (%) |
| Bicyclic Proline Derivative | HATU | DIPEA | DMF | Not Specified | Room Temp. | 50 |
Experimental Protocols
The following are detailed protocols for amide bond formation using this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from the synthesis of a key intermediate of nirmatrelvir and is suitable for coupling to a primary or secondary amine.[1]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.0-1.2 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 equiv) and the amine coupling partner (1.0-1.2 equiv) in anhydrous DMF, add DIPEA (2.0-3.0 equiv).
-
Add HATU (1.1 equiv) portion-wise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide.
Protocol 2: EDC/HOPO-Mediated Amide Coupling
This protocol presents an alternative method using a carbodiimide coupling reagent with a catalytic additive, which has also been employed in the synthesis of nirmatrelvir intermediates.[2]
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.0 equiv)
-
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 equiv)
-
HOPO (2-Hydroxypyridine-N-oxide) (catalytic amount, e.g., 0.1 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 equiv), the amine coupling partner (1.0 equiv), and HOPO (0.1 equiv) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDCI (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Dilute the reaction mixture with DCM or another suitable organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
General Workflow for Amide Coupling
Caption: General workflow for the amide coupling reaction.
Decision Logic for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
References
Application Notes and Protocols for (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a valuable chiral building block, primarily utilized in the asymmetric synthesis of peptides. This protected amino acid derivative, a form of threonine, offers stereochemical control and is designed for seamless integration into solid-phase peptide synthesis (SPPS) workflows. Its dual protecting groups, the benzyloxy (Bzl) group on the side-chain hydroxyl and the tert-butoxycarbonyl (Boc) group on the amine, allow for orthogonal deprotection strategies, which are crucial for the synthesis of complex peptide sequences.
These application notes provide a comprehensive overview of the use of this compound in asymmetric synthesis, with a focus on its well-established role in peptide synthesis. Detailed protocols for its incorporation into peptide chains are provided, along with data to guide researchers in optimizing their synthetic strategies.
Core Applications in Asymmetric Synthesis: Peptide Synthesis
The primary application of this compound is as a chiral building block in the synthesis of peptides. In this context, the inherent chirality of the molecule is incorporated into the growing peptide chain. The stereochemistry of the final peptide is therefore dictated by the stereochemistry of the amino acid precursors used.
Workflow for Solid-Phase Peptide Synthesis (SPPS)
The general workflow for incorporating this compound into a peptide sequence via Fmoc-based SPPS is depicted below.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Data Presentation: Reagents and Conditions for Peptide Coupling
The successful coupling of this compound to a resin-bound peptide is dependent on the choice of coupling reagents and reaction conditions. The following table summarizes common reagents and typical conditions used in SPPS.
| Parameter | Reagent/Condition | Typical Value/Range | Notes |
| Amino Acid | This compound | 2 - 5 equivalents | Excess is used to drive the reaction to completion. |
| Coupling Reagent | HBTU, HATU, HCTU, DIC | 2 - 5 equivalents | Activates the carboxylic acid for amide bond formation. |
| Base | DIPEA, NMM | 4 - 10 equivalents | Neutralizes the protonated amine on the resin and the acid formed during activation. |
| Solvent | DMF, NMP | --- | Should be high purity and anhydrous. |
| Reaction Time | --- | 30 - 120 minutes | Can be monitored using a qualitative test (e.g., Kaiser test). |
| Temperature | --- | Room Temperature | --- |
Experimental Protocols
The following are detailed protocols for the key steps in the incorporation of this compound into a peptide sequence using manual or automated Fmoc-SPPS.
Protocol 1: Standard Coupling Procedure
This protocol is suitable for the coupling of this compound in most standard peptide sequences.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagent (e.g., HBTU)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Reaction vessel for SPPS
Procedure:
-
Preparation of the Amino Acid Solution: In a separate vessel, dissolve this compound (3 equivalents) and the coupling reagent (e.g., HBTU, 3 equivalents) in anhydrous DMF.
-
Activation: Add the base (e.g., DIPEA, 6 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the vessel containing the Fmoc-deprotected peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling reaction should be repeated.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.
Protocol 2: Fmoc-Deprotection
This protocol describes the removal of the Fmoc protecting group from the N-terminus of the newly added amino acid to allow for the next coupling cycle.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% Piperidine in DMF (v/v)
-
Anhydrous DMF
Procedure:
-
Initial Deprotection: Add the 20% piperidine in DMF solution to the peptide-resin and agitate for 3-5 minutes.
-
Drain: Drain the solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for 15-20 minutes.
-
Washing: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 3: Cleavage and Global Deprotection
This protocol outlines the cleavage of the synthesized peptide from the solid support and the removal of the side-chain protecting groups, including the benzyloxy group from the threonine derivative.
Materials:
-
Dry peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Pellet the precipitated peptide by centrifugation. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two to three times to remove scavengers and residual cleavage cocktail.
-
Drying: Dry the crude peptide under vacuum.
Logical Relationship of Protecting Groups
The choice of protecting groups is critical for a successful peptide synthesis. The following diagram illustrates the orthogonal nature of the Fmoc, Boc, and Bzl protecting groups used with this compound.
Caption: Orthogonal protecting group strategy in SPPS.
Conclusion
This compound is a key reagent for the asymmetric synthesis of peptides. Its well-defined stereochemistry and orthogonal protecting groups make it an ideal building block for the construction of complex peptide structures using solid-phase synthesis techniques. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors. While its application is predominantly in peptide synthesis, the fundamental principles of stereocontrol and protecting group chemistry are transferable to other areas of asymmetric synthesis.
Application Notes and Protocols for the Synthesis of Novel Amino Acids from (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a chiral building block derived from threonine, possessing strategically positioned functional groups that make it an attractive precursor for the synthesis of a variety of novel amino acids. The presence of a protected amine (Boc) and a protected hydroxyl group (benzyl ether) allows for selective chemical manipulations at the carboxylic acid terminus and the pentanoic acid backbone. This opens avenues for creating structurally diverse and conformationally constrained amino acids, which are valuable components in peptidomimetics, drug discovery, and materials science.
These application notes provide an overview of the potential synthetic utility of this compound and include generalized protocols for its derivatization into novel amino acid scaffolds.
Key Features of the Precursor
-
Defined Stereochemistry: The (3R,4R) configuration provides a fixed stereochemical foundation for the synthesis of enantiomerically pure target molecules.
-
Orthogonal Protecting Groups: The acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyl (Bn) group allow for selective deprotection and sequential functionalization.
-
Versatile Carboxylic Acid: The carboxylic acid moiety serves as a handle for standard peptide couplings, reductions, or other transformations to build molecular complexity.
Applications in Novel Amino Acid Synthesis
This compound can be envisioned as a versatile starting material for several classes of novel amino acids, including but not limited to:
-
β-Substituted γ-Amino Acids: Derivatization at the α-position to the carboxyl group can introduce a variety of substituents.
-
Cyclic Amino Acids: Intramolecular cyclization strategies can lead to the formation of substituted proline or piperidine derivatives, which are valuable for inducing specific conformations in peptides.
-
Amino Alcohols and Diamines: Reduction of the carboxylic acid and subsequent manipulations can yield chiral amino alcohols and diamines, which are important pharmacophores.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of various novel amino acids starting from this compound. Researchers should optimize reaction conditions for their specific substrates and desired products.
Protocol 1: Amide Bond Formation for Peptide Elongation
This protocol describes the standard coupling of the precursor to an amino acid ester or a resin-bound amine for the synthesis of modified peptides.
Materials:
-
This compound
-
Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl) or amine-functionalized resin
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the coupling reagent (1.1 eq) and the base (2.0 eq) to the solution and stir for 5 minutes at room temperature for pre-activation.
-
Add the amino acid ester hydrochloride (1.2 eq) or the resin-bound amine to the activated acid solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC or a colorimetric test (for solid-phase synthesis).
-
Upon completion, for solution-phase synthesis, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
For solid-phase synthesis, filter the resin and wash sequentially with DMF, DCM, and methanol, then dry under vacuum.
Expected Outcome: A dipeptide or a resin-bound peptide incorporating the (3R,4R)-4-(benzyloxy)-3-(Boc-amino)pentanoyl moiety.
Protocol 2: Synthesis of a Novel γ-Amino Alcohol
This protocol outlines the reduction of the carboxylic acid to a primary alcohol.
Materials:
-
This compound
-
Reducing agent (e.g., Borane-tetrahydrofuran complex (BH₃·THF) or Lithium aluminum hydride (LAH))
-
Anhydrous solvent (e.g., THF)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., BH₃·THF, 1.5 eq) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of methanol, followed by saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Outcome: (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentan-1-ol.
Data Presentation
| Product | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) | Analytical Data (e.g., ¹H NMR, MS) |
| Example Novel Amino Acid Derivative | This compound | Specify reagents, solvent, temperature, and reaction time here | |||
| (3R,4R)-N-((S)-1-methoxy-1-oxopropan-2-yl)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanamide | This compound | HATU, DIPEA, H-Ala-OMe·HCl, DMF, rt, 4h | e.g., 85 | e.g., >95 | Provide key spectral data |
| (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentan-1-ol | This compound | BH₃·THF, THF, 0 °C to rt, 12h | e.g., 90 | e.g., >98 | Provide key spectral data |
Visualizations
The following diagrams illustrate the general synthetic pathways described.
Caption: Workflow for peptide coupling.
Caption: Workflow for carboxylic acid reduction.
Future Directions and Potential
The strategic derivatization of this compound holds significant potential for the creation of novel amino acid structures. Further exploration could involve:
-
Intramolecular Cyclization: Following reduction of the carboxylic acid and conversion of the resulting alcohol to a leaving group, intramolecular nucleophilic substitution by the deprotected amine could yield chiral piperidine derivatives.
-
Diastereoselective Alkylation: Generation of an enolate from the carboxylic acid followed by alkylation could introduce substituents at the α-position, leading to novel β-substituted γ-amino acids.
The protocols and concepts presented here provide a foundation for researchers to utilize this versatile precursor in the development of innovative chemical entities for a range of scientific applications.
Troubleshooting & Optimization
Technical Support Center: Purification of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The most common impurities can be categorized as follows:
-
Diastereomers: Synthesis of the target molecule may result in the formation of other stereoisomers, such as the (3S,4R), (3R,4S), or (3S,4S) isomers.
-
Starting Materials: Incomplete reaction can lead to the presence of residual starting materials.
-
Reagents and Byproducts: Reagents used in the synthesis and their byproducts may persist in the crude product.
-
Protecting Group-Related Impurities: Side reactions involving the Boc (tert-butoxycarbonyl) and benzyloxy protecting groups can generate impurities. This may include partial deprotection of the Boc group under acidic conditions or cleavage of the benzyloxy group during certain reaction conditions.[1]
Q2: My purified product is an oil and will not crystallize. What can I do?
A2: Obtaining a crystalline solid can sometimes be challenging. If your product persists as an oil, consider the following troubleshooting steps:
-
Solvent Screening: Experiment with a variety of solvent systems for crystallization. A combination of a good solvent (e.g., ethyl acetate, dichloromethane) and a poor solvent (e.g., hexanes, heptane) is often effective.[2]
-
Seed Crystals: If you have a small amount of pure, solid material, use it to seed the supersaturated solution.
-
Trituration: Repeatedly washing the oil with a solvent in which the product is poorly soluble but the impurities are soluble can sometimes induce crystallization and remove impurities.
-
Chromatography: If crystallization fails, column chromatography is a reliable alternative for purification.
Q3: How can I remove diastereomeric impurities?
A3: The removal of diastereomers can be one of the primary purification challenges. Several techniques can be employed:
-
Fractional Crystallization: Diastereomers often have different solubilities, allowing for their separation by careful, repeated crystallization from a suitable solvent system.[2][3]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers and diastereomers. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides are often effective for N-blocked amino acids.[4]
-
Formation of Diastereomeric Salts: Reacting the carboxylic acid with a chiral amine can form diastereomeric salts with different physical properties, facilitating separation by crystallization.
Troubleshooting Guides
Problem 1: Low Purity After Initial Crystallization
If your initial crystallization attempt results in low purity, as determined by techniques like HPLC or NMR, consult the following guide.
| Potential Cause | Suggested Solution |
| Inappropriate Solvent System | The chosen solvent system may not provide sufficient differentiation in solubility between the product and impurities. |
| Action: Perform a systematic solvent screen using small amounts of your crude material. Test various combinations of polar and non-polar solvents.[2] | |
| Rapid Crystallization | Cooling the solution too quickly can trap impurities within the crystal lattice. |
| Action: Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. | |
| High Impurity Load | If the crude product is highly impure, a single crystallization may not be sufficient. |
| Action: Consider a preliminary purification step, such as a quick filtration through a silica gel plug, before attempting crystallization. Alternatively, perform multiple recrystallizations. |
Problem 2: Suspected Protecting Group Instability
The Boc and benzyloxy protecting groups can be sensitive to certain conditions. If you suspect partial deprotection has occurred, refer to the table below.
| Protecting Group | Potential Cause of Cleavage | Troubleshooting Steps |
| Boc Group | Exposure to acidic conditions (e.g., during workup with strong acids or on acidic silica gel).[1] | Action: Neutralize acidic reagents promptly during workup. Use neutralized silica gel for chromatography if necessary. |
| Benzyloxy Group | Catalytic hydrogenation conditions (e.g., Pd/C and H₂).[5] | Action: Avoid reductive conditions that can cleave the benzyl ether if its retention is desired. |
Experimental Protocols
Protocol 1: Purification by Crystallization
This protocol provides a general methodology for the purification of this compound by crystallization.
-
Dissolution: Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: Slowly add a poor solvent (e.g., hexanes) to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature. For further crystallization, place the flask in a refrigerator (4°C).
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC for Purity Analysis
This protocol outlines a general method for assessing the diastereomeric purity of the target compound.
-
Column: Chiral stationary phase (CSP) column (e.g., CHIROBIOTIC T).[4]
-
Mobile Phase: A mixture of organic solvent (e.g., ethanol or isopropanol) and a buffer (e.g., ammonium acetate in water). The exact ratio should be optimized.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Illustrative HPLC Data Summary
| Compound | Retention Time (min) | Peak Area (%) |
| (3R,4R)-isomer (Product) | 12.5 | 98.5 |
| (3S,4S)-isomer | 14.2 | 0.8 |
| Other impurities | Various | 0.7 |
Visualizations
Caption: General workflow for the purification of the target compound.
Caption: Decision tree for troubleshooting crystallization issues.
References
Technical Support Center: Synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and similar compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Boc Protection Step | 1. Incomplete reaction. 2. Degradation of Boc-anhydride. 3. Suboptimal pH. 4. Poor solubility of the starting amino acid. | 1. Monitor the reaction by TLC or LC-MS to ensure completion. Extend the reaction time if necessary. 2. Use fresh, high-quality Boc-anhydride. 3. Maintain a basic pH (8-10) using a suitable base like triethylamine or sodium bicarbonate. 4. If the starting material has poor solubility, consider using a mixed solvent system (e.g., dioxane/water, THF/water).[1] |
| Incomplete Benzylation of Hydroxyl Group | 1. Inactive benzyl bromide. 2. Steric hindrance. 3. Insufficiently strong base. | 1. Use freshly distilled or high-purity benzyl bromide. 2. Consider using a more reactive benzylating agent or optimizing the reaction temperature. 3. Employ a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF. |
| Formation of Side Products during Ester Hydrolysis | 1. Epimerization at the α-carbon under harsh basic conditions. 2. Cleavage of the Boc protecting group in the presence of strong acid. | 1. Use milder basic conditions for saponification, such as lithium hydroxide (LiOH) in a THF/water mixture at controlled temperatures (e.g., 0°C to room temperature).[1] 2. Ensure the reaction mixture remains basic during workup to prevent premature deprotection of the Boc group. |
| Difficulty in Product Purification | 1. Presence of closely related impurities. 2. Oily or non-crystalline product. | 1. Utilize flash column chromatography with a carefully selected solvent gradient. 2. Attempt to crystallize the product from a suitable solvent system (e.g., ethyl acetate/hexanes). If the product is an oil, it can sometimes be solidified by trituration with a non-polar solvent like hexanes or pentane. |
| Unwanted Deprotection of Boc Group | Exposure to acidic conditions during workup or purification. | Neutralize any acidic solutions promptly during the workup. Avoid using acidic eluents during chromatography if possible. |
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound?
A common and stereochemically defined starting material is a protected derivative of L-threonine, such as Boc-L-threonine methyl ester. The synthesis involves the protection of the side-chain hydroxyl group, followed by chain extension (homologation) and subsequent modifications.
Q2: How can I improve the stereoselectivity of the synthesis?
Maintaining the stereochemistry of the starting material (L-threonine) is crucial. Reaction conditions that could lead to racemization, such as prolonged exposure to strong acids or bases, should be avoided. Chiral auxiliaries can also be employed for stereocontrolled synthesis.
Q3: What are the critical parameters to control for a high-yield reaction?
Key parameters include the quality of reagents (especially moisture-sensitive ones), reaction temperature, reaction time, and maintenance of an inert atmosphere (e.g., nitrogen or argon) for reactions involving organometallic or hydride reagents.
Q4: Are there alternative protecting groups to the benzyl ether for the hydroxyl group?
Yes, other protecting groups like the tert-butyl (tBu) ether are commonly used, particularly in Fmoc-based peptide synthesis. The choice of protecting group depends on the overall synthetic strategy and the deprotection conditions required for subsequent steps.
Q5: How can I confirm the identity and purity of the final product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be used to confirm the structure and assess the purity of the synthesized compound.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, based on established chemical principles for similar transformations.
Overall Synthesis Workflow:
Caption: A plausible synthetic workflow for this compound.
Step 1: Benzyl Protection of the Hydroxyl Group of Boc-L-Threonine Methyl Ester
-
Reagents and Materials:
-
Boc-L-threonine methyl ester
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Boc-L-threonine methyl ester in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride in portions.
-
Stir the mixture at 0°C for 30 minutes.
-
Add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 2: Arndt-Eistert Homologation (Illustrative Two-Step Process)
This is a common method for one-carbon homologation of carboxylic acids, adapted here for the ester precursor.
-
Part A: Formation of the Diazoketone
-
The ester from Step 1 is first hydrolyzed to the corresponding carboxylic acid using LiOH in a THF/water mixture.
-
The resulting acid is then converted to an acid chloride using oxalyl chloride or thionyl chloride.
-
The acid chloride is reacted with diazomethane (generated in situ or from a precursor for safety) to form the diazoketone. This reaction is typically performed at low temperatures (e.g., 0°C).
-
-
Part B: Wolff Rearrangement and Trapping
-
The crude diazoketone is subjected to Wolff rearrangement, often catalyzed by a silver salt (e.g., silver benzoate) in the presence of a nucleophile.
-
For the synthesis of the target carboxylic acid, the rearrangement can be performed in the presence of water to directly yield the acid, or in an alcohol (e.g., methanol) to give the ester, which is then hydrolyzed.
-
Step 3: Ester Hydrolysis (if homologation yields an ester)
-
Reagents and Materials:
-
Homologated ester
-
Tetrahydrofuran (THF)
-
Water
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the ester in a mixture of THF and water.
-
Cool the solution to 0°C.
-
Add an aqueous solution of LiOH.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product.
-
Data Presentation
The following table summarizes expected outcomes based on literature for similar transformations. Actual yields may vary depending on experimental conditions and scale.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Benzyl Protection | Boc-L-threonine methyl ester | (2S,3R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoate | 85-95 | >95 (after chromatography) |
| Arndt-Eistert Homologation | Protected threonine derivative | Homologated product | 60-80 (over two steps) | >90 (after chromatography) |
| Ester Hydrolysis | Homologated ester | This compound | 90-98 | >98 (after purification) |
Visualizations
Troubleshooting Logic for Low Yield:
Caption: A decision-making workflow for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. This valuable chiral building block is a derivative of threonine and is often used in the development of pharmaceuticals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the identification and mitigation of side products. The most probable synthetic route involves a diastereoselective aldol reaction using an Evans chiral auxiliary, followed by functional group manipulations.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Diastereoselectivity in Aldol Reaction | - Incorrect choice of Lewis acid or base.- Reaction temperature not optimal.- Steric hindrance from substrates. | - For syn-aldol products, use a boron enolate (e.g., with dibutylboron triflate and a tertiary amine base).- Maintain strict temperature control, typically at -78°C.- Ensure high purity of starting materials and reagents. |
| Formation of Diastereomeric Impurity | - Incomplete diastereoselectivity during the aldol condensation.- Epimerization during subsequent reaction steps, particularly under basic conditions. | - Optimize the aldol reaction conditions to maximize diastereoselectivity.- Employ careful purification techniques such as flash column chromatography to separate diastereomers.- Use mild basic conditions (e.g., LiOH) for hydrolysis steps and maintain low temperatures. |
| Presence of Hydroxyamide Side Product after Auxiliary Cleavage | - Cleavage of the endocyclic carbamate bond of the Evans auxiliary instead of the exocyclic amide bond during hydrolysis. This is a known side reaction, especially with LiOH. | - Use lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, for the cleavage. LiOOH is more nucleophilic and selectively attacks the desired amide carbonyl.[1][2][3][4] |
| Incomplete Boc Protection | - Insufficient amount of Boc anhydride.- Inadequate base or reaction time. | - Use a slight excess of Boc anhydride (1.1-1.2 equivalents).- Ensure the use of a suitable base (e.g., triethylamine, sodium bicarbonate) and allow for sufficient reaction time. Monitor the reaction by TLC. |
| Formation of tert-butylated byproducts | - The tert-butyl cation generated during Boc deprotection (if applicable in subsequent steps) can alkylate nucleophilic functional groups. | - Use a scavenger, such as anisole or thioanisole, during the deprotection step to trap the tert-butyl cation. |
| Unidentified Impurities | - Contamination from starting materials or solvents.- Decomposition of reagents or products. | - Ensure all starting materials and solvents are pure and dry.- Perform reactions under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture.- Analyze crude reaction mixtures by LC-MS or NMR to identify the structure of the impurity. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of a diastereomer in my product. How can I improve the stereoselectivity of the Evans aldol reaction?
A1: Achieving high diastereoselectivity in the Evans aldol reaction is crucial. The formation of the desired syn aldol adduct is typically favored when using a boron enolate. This is achieved by reacting the N-acyloxazolidinone with a dialkylboron triflate (e.g., dibutylboron triflate, Bu₂BOTf) and a tertiary amine base (e.g., triethylamine, Et₃N or diisopropylethylamine, DIPEA) at low temperatures, typically -78°C. The chair-like Zimmerman-Traxler transition state model explains the high stereoselectivity observed under these conditions. Ensure that your reagents are of high purity and that the reaction is carried out under strictly anhydrous conditions.
Q2: After the hydrolysis of the N-acyloxazolidinone, I have isolated a significant side product. How can I identify and prevent its formation?
A2: A common side product during the cleavage of the Evans auxiliary is a hydroxyamide. This results from the nucleophilic attack at the endocyclic carbamate carbonyl of the oxazolidinone ring, rather than the desired attack at the exocyclic amide carbonyl.
-
Identification: The hydroxyamide will have a different molecular weight and polarity compared to the desired carboxylic acid. It can be identified using techniques like LC-MS and NMR spectroscopy.
-
Prevention: To minimize the formation of this side product, the use of lithium hydroperoxide (LiOOH) is recommended for the hydrolysis.[1][2][3][4] LiOOH is a more selective nucleophile for the exocyclic amide carbonyl. It can be generated in situ by reacting lithium hydroxide (LiOH) with hydrogen peroxide (H₂O₂).
Q3: What are the best practices for purifying the final product to remove minor impurities?
A3: Purification of the final product, this compound, can typically be achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from less polar starting materials and more polar side products. If diastereomeric impurities are present, careful optimization of the solvent system may be required, or alternatively, preparative HPLC can be employed for difficult separations.[5]
Experimental Protocols
Key Experiment: Diastereoselective Aldol Reaction and Auxiliary Cleavage
This protocol outlines a general procedure for the synthesis of the β-hydroxy acid precursor to the target molecule, based on the Evans aldol methodology.
Step 1: Diastereoselective Aldol Reaction
-
To a solution of the appropriate N-acyloxazolidinone (1 equivalent) in anhydrous dichloromethane (DCM) at -78°C under an inert atmosphere, add dibutylboron triflate (1.1 equivalents) dropwise.
-
Add triethylamine (1.2 equivalents) dropwise, and stir the mixture for 30-60 minutes.
-
Add the desired aldehyde (e.g., benzyloxyacetaldehyde) (1.2 equivalents) dropwise at -78°C.
-
Stir the reaction mixture at -78°C for 2-4 hours, then allow it to warm to 0°C and stir for an additional 1-2 hours.
-
Quench the reaction by adding a phosphate buffer (pH 7) and methanol.
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Hydrolysis of the N-Acyloxazolidinone (Auxiliary Cleavage)
-
Dissolve the purified aldol adduct (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v).
-
Cool the solution to 0°C and add a 30% aqueous solution of hydrogen peroxide (4 equivalents).
-
Add an aqueous solution of lithium hydroxide (2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C to room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Acidify the mixture with a dilute acid (e.g., 1 M HCl) to protonate the carboxylic acid.
-
Extract the product with ethyl acetate. The chiral auxiliary can often be recovered from the aqueous layer.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-hydroxy acid.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. UQ eSpace [espace.library.uq.edu.au]
- 3. connectsci.au [connectsci.au]
- 4. researchgate.net [researchgate.net]
- 5. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
Welcome to the technical support center for the synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized experimental protocols to assist researchers, scientists, and drug development professionals in successfully navigating the synthesis of this important threonine derivative.
Synthetic Workflow Overview
The synthesis of this compound is a multi-step process that requires careful optimization of each reaction to ensure high yield and purity. The general synthetic strategy involves the protection of the amino and hydroxyl groups of a suitable starting material, followed by the hydrolysis of an ester to yield the final carboxylic acid.
Caption: General synthetic workflow for this compound.
Stage 1: Boc Protection of the Amino Group
This stage focuses on the protection of the primary amine with a tert-butoxycarbonyl (Boc) group. The reaction is typically carried out using di-tert-butyl dicarbonate ((Boc)₂O).[]
Detailed Experimental Protocol
To a solution of ethyl (3R,4R)-3-amino-4-hydroxypentanoate (1.0 equiv.) in a 1:1 mixture of dioxane and water (0.1 M) is added triethylamine (1.5 equiv.). The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (1.1 equiv.) is added portion-wise. The reaction is stirred for 2-4 hours and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude N-Boc protected intermediate.
Frequently Asked Questions & Troubleshooting Guide
Q1: The Boc protection reaction is slow or incomplete. What are the possible causes and solutions?
A1: Several factors can lead to an incomplete reaction. Consider the following:
-
Insufficient Base: Ensure that an adequate amount of base (e.g., triethylamine) is used to facilitate the reaction. For sterically hindered amines, a stronger base or a catalyst like 4-dimethylaminopyridine (DMAP) might be necessary.[]
-
Low Temperature: While the reaction often proceeds at room temperature, gentle heating to 40-50°C can increase the reaction rate, especially for less nucleophilic amines.[]
-
Reagent Quality: Ensure that the (Boc)₂O is of high purity and has not degraded.
-
Solvent Choice: The choice of solvent can impact the reaction rate. Aprotic solvents like THF or acetonitrile can be effective. For some substrates, aqueous conditions with a base like sodium bicarbonate are suitable.
Q2: I am observing the formation of multiple products. What are the likely side reactions?
A2: A common side reaction is the formation of a double Boc-protected amine (di-Boc). This can be minimized by carefully controlling the stoichiometry of (Boc)₂O. Over-protection of the hydroxyl group can also occur, especially if DMAP is used as a catalyst and the reaction is left for an extended period.[]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material (amine) will have a different Rf value than the Boc-protected product. Staining with ninhydrin is useful for visualizing the free amine starting material, which will appear as a colored spot, while the protected product will not stain with ninhydrin.
Data Presentation: Optimization of Boc Protection Conditions
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | TEA (1.5) | Dioxane/H₂O | 25 | 4 | 85 |
| 2 | TEA (1.5) | DCM | 25 | 6 | 78 |
| 3 | NaHCO₃ (2.0) | THF/H₂O | 25 | 8 | 82 |
| 4 | TEA (1.5), DMAP (0.1) | DCM | 25 | 2 | 92 |
| 5 | TEA (1.5) | Dioxane/H₂O | 40 | 2 | 90 |
Note: The data presented in this table is illustrative and should be optimized for your specific experimental setup.
References
Technical Support Center: Synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most frequently reported issues during the scale-up synthesis of this and structurally similar chiral amino acids include:
-
Maintaining Stereochemical Purity: Ensuring high diastereomeric and enantiomeric excess can be challenging at larger scales.
-
Incomplete Reactions: Reactions may not go to completion, leading to complex mixtures of starting materials and products.
-
Difficult Purifications: Removal of byproducts and unreacted reagents can be difficult without chromatography, which is often not viable for large quantities.
-
Epimerization: The chiral centers can be susceptible to epimerization under non-optimal reaction conditions, particularly with strong bases or elevated temperatures.
-
Reagent and Solvent Handling: Managing large volumes of potentially hazardous reagents and solvents requires specialized equipment and safety protocols.
Q2: Which synthetic routes are most amenable to the large-scale synthesis of this molecule?
A2: While multiple synthetic routes exist, two primary strategies are often considered for scale-up:
-
Diastereoselective Alkylation: This method typically involves the use of a chiral auxiliary to control stereochemistry. While reliable, it can be less atom-economical due to the stoichiometric use of the auxiliary.
-
Asymmetric Hydrogenation: This catalytic approach is often more efficient and generates less waste, making it attractive for large-scale production. However, it requires careful selection and optimization of the chiral catalyst and reaction conditions.
Q3: How can I effectively remove the chiral auxiliary post-reaction without compromising the product?
A3: The removal of the chiral auxiliary is a critical step. Common methods include hydrolysis under acidic or basic conditions. It is crucial to perform this step at controlled temperatures to prevent epimerization or degradation of the product. Subsequent extractions and crystallizations are typically employed to isolate the final product and remove the liberated auxiliary.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity or Enantiomeric Excess (de/ee)
Possible Causes:
-
Suboptimal Temperature Control: Deviations from the optimal reaction temperature can significantly impact stereoselectivity.
-
Incorrect Stoichiometry of Reagents: The ratio of substrate to chiral auxiliary or catalyst is critical.
-
Base Selection and Addition Rate: The choice of base and its addition rate can influence the formation of the desired stereoisomer.
-
Moisture in Reaction: Water can interfere with many organometallic reagents and catalysts used in asymmetric synthesis.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure that the reactor's temperature monitoring and control systems are accurately calibrated. For cryogenic reactions, ensure efficient and consistent cooling.
-
Optimize Reagent Stoichiometry: Perform small-scale experiments to determine the optimal molar ratios of all reagents.
-
Evaluate Different Bases: If using a chiral auxiliary approach, screen different non-nucleophilic bases (e.g., LDA, LiHMDS) and control their addition rate carefully.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform reactions under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Incomplete Reaction and Formation of Impurities
Possible Causes:
-
Poor Reagent Quality: Degradation or impurities in starting materials or reagents.
-
Insufficient Reaction Time: Scale-up reactions may require longer reaction times than laboratory-scale experiments.
-
Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients and incomplete reactions.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade over time.
Troubleshooting Steps:
-
Analyze Starting Materials: Verify the purity of all reagents and starting materials using appropriate analytical techniques (e.g., NMR, HPLC).
-
Monitor Reaction Progress: Use in-process controls (e.g., TLC, HPLC, UPLC) to monitor the reaction to completion.
-
Optimize Mixing: Ensure the reactor's agitation speed is sufficient to maintain a homogeneous reaction mixture.
-
Catalyst Screening and Loading: If using a catalytic route, screen different catalysts and optimize the catalyst loading.
Issue 3: Difficult Purification and Isolation
Possible Causes:
-
Product Oiling Out: The product may separate as an oil instead of a crystalline solid during crystallization.
-
Formation of Emulsions during Extraction: Emulsions can form during aqueous workup, making phase separation difficult.
-
Co-precipitation of Impurities: Impurities with similar solubility profiles may co-precipitate with the desired product.
Troubleshooting Steps:
-
Optimize Crystallization Conditions: Screen various solvent systems, cooling profiles, and seeding strategies to induce crystallization. An anti-solvent addition approach can also be effective.
-
Break Emulsions: Add brine or small amounts of a different organic solvent to break emulsions. Centrifugation can also be used at larger scales.
-
Recrystallization or Salt Formation: If the initial purity is low, a second recrystallization may be necessary. Alternatively, forming a salt of the carboxylic acid can be an effective purification strategy, followed by liberation of the free acid.
Data Presentation
Table 1: Comparison of Key Parameters for Diastereoselective Alkylation vs. Asymmetric Hydrogenation
| Parameter | Route 1: Diastereoselective Alkylation | Route 2: Asymmetric Hydrogenation |
| Starting Materials | Propionyl chloride, Chiral oxazolidinone, LDA, Benzyl bromoacetate | (E)-4-(Benzyloxy)-3-methylbut-2-enoic acid |
| Key Reagents | Chiral auxiliary, Strong base (LDA) | Chiral catalyst (e.g., Ru-BINAP), H₂ gas |
| Stereocontrol | High diastereoselectivity | High enantioselectivity |
| Typical Yield | Good to excellent | Generally high |
| Enantiomeric Excess (ee) | >98% de leading to >98% ee | >95% ee |
| Scalability | Challenging due to stoichiometry and cryogenic conditions | More amenable to large-scale synthesis |
| Atom Economy | Lower | Higher |
Experimental Protocols
Protocol 1: Diastereoselective Alkylation using a Chiral Auxiliary
This protocol is a representative procedure and may require optimization.
-
Acylation: To a solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq). Slowly add propionyl chloride (1.2 eq) and stir the mixture for 1 hour.
-
Alkylation: Cool the solution to -78 °C and slowly add lithium diisopropylamide (LDA) (1.1 eq). After stirring for 30 minutes, add benzyl 2-bromoacetate (1.3 eq). Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Auxiliary Removal: Dissolve the crude product in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH) (2.0 eq) and stir at room temperature for 4 hours.
-
Isolation: Remove the THF under reduced pressure. Wash the aqueous residue with DCM to remove the chiral auxiliary. Acidify the aqueous layer to pH 2 with 1 M HCl and extract with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Protocol 2: Asymmetric Hydrogenation
This protocol is a representative procedure and may require optimization.
-
Precursor Synthesis: Synthesize the unsaturated precursor, (E)-4-(benzyloxy)-3-methylbut-2-enoic acid, via a suitable method such as a Horner-Wadsworth-Emmons reaction.
-
Hydrogenation: In a high-pressure reaction vessel, dissolve the unsaturated precursor (1.0 eq) and a catalytic amount of a chiral ruthenium-BINAP complex (e.g., Ru(OAc)₂((R)-BINAP)) (0.01 eq) in degassed methanol.
-
Reaction: Purge the vessel with hydrogen gas and then pressurize with H₂ to the desired pressure (e.g., 10 atm). Stir the reaction at room temperature until the reaction is complete (monitored by HPLC).
-
Isolation: Carefully vent the hydrogen gas. Remove the catalyst by filtration through a pad of celite. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Caption: Comparative Experimental Workflows.
Caption: Troubleshooting Decision Tree.
Technical Support Center: Troubleshooting Boc Deprotection of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Boc deprotection of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the Boc deprotection of this compound?
The primary challenges involve ensuring complete removal of the Boc group without compromising the acid-sensitive benzyloxy group. Incomplete deprotection leads to a mixture of starting material and product, complicating purification. Conversely, harsh acidic conditions can lead to cleavage of the benzyl ether, resulting in an undesired byproduct.[1] Additionally, the generation of a reactive tert-butyl cation during the reaction can lead to side reactions if not properly managed.[2]
Q2: Is the benzyloxy group stable to the acidic conditions required for Boc deprotection?
While the benzyl ether is generally more stable to acid than the Boc group, it can be susceptible to cleavage under strong acidic conditions or with prolonged reaction times.[1][3] The use of neat trifluoroacetic acid (TFA) or extended exposure can increase the risk of debenzylation. Therefore, careful control of reaction conditions is crucial.
Q3: What is the role of a scavenger in this reaction, and is it necessary?
A scavenger is highly recommended. During Boc deprotection, a tert-butyl cation is generated.[4] This reactive electrophile can alkylate the benzyloxy group or other nucleophilic sites on the molecule. Scavengers are added to the reaction mixture to trap the tert-butyl cation, thus preventing these unwanted side reactions.[2][5] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.[1][5]
Q4: How can I monitor the progress of the Boc deprotection reaction?
The reaction progress can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6]
-
TLC: The deprotected product, being a free amine, is significantly more polar than the Boc-protected starting material and will have a lower Rf value. Staining with ninhydrin can be used to visualize the primary amine of the product.
-
LC-MS: This technique allows for the direct monitoring of the disappearance of the starting material's mass peak and the appearance of the product's mass peak, providing a more quantitative assessment of the reaction's completion.[2]
Q5: What are the typical work-up procedures for a TFA-mediated Boc deprotection?
After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure.[3] The resulting residue, which is the TFA salt of the amine, can then be triturated with a non-polar solvent like cold diethyl ether to precipitate the product.[7] For neutralization, the crude product can be dissolved in a suitable solvent and washed with a mild aqueous base such as saturated sodium bicarbonate solution.[8][9] However, care must be taken as the product is an amino acid and may have some water solubility.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient acid concentration or equivalents.[5] 2. Short reaction time or low temperature.[5] 3. Poor quality of TFA (e.g., absorbed water). | 1. Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use neat TFA for a short period.[10] 2. Extend the reaction time and monitor closely by TLC or LC-MS. Ensure the reaction is run at room temperature unless side reactions are observed. 3. Use fresh, anhydrous TFA. |
| Cleavage of the Benzyl Ether | 1. Reaction time is too long. 2. Acid concentration is too high.[3] 3. Absence of a suitable scavenger. | 1. Monitor the reaction carefully and quench it as soon as the starting material is consumed. 2. Reduce the TFA concentration (e.g., use 25% TFA in DCM). 3. Add a scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) (typically 1.5-2.0 equivalents).[5] |
| Formation of Side Products (t-butylated species) | 1. Absence of a scavenger.[2] 2. Presence of other nucleophilic sites. | 1. Always include a scavenger like TIS or anisole in the reaction mixture to trap the tert-butyl cation.[1][5] 2. The benzyloxy group is a potential site for alkylation. A scavenger is the most effective way to prevent this. |
| Low Yield of Deprotected Product | 1. Incomplete reaction. 2. Product loss during work-up.[5] 3. Degradation of the product. | 1. Address the points for "Incomplete Deprotection." 2. For the TFA salt, ensure complete precipitation with cold diethyl ether. If neutralizing, be mindful of the potential water solubility of the amino acid product and minimize aqueous washes or perform back-extraction of the aqueous layer. 3. Avoid unnecessarily harsh conditions (prolonged reaction times, high temperatures). |
| Difficulty in Product Isolation/Purification | 1. The product is a TFA salt which may be an oil. 2. The free amine is zwitterionic and may have unusual solubility. | 1. Trituration with cold diethyl ether can often induce solidification. Alternatively, convert the TFA salt to the HCl salt, which may be more crystalline. 2. After neutralization, if the product is not soluble in common organic solvents, consider ion-exchange chromatography for purification. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for Boc deprotection using TFA. The optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Parameter | Condition | Remarks | Reference |
| Reagent | Trifluoroacetic Acid (TFA) | Commonly used in excess or as a solution in DCM. | [3] |
| Solvent | Dichloromethane (DCM) | Anhydrous DCM is preferred. | [3] |
| TFA Concentration | 25-50% (v/v) in DCM | Higher concentrations can be used for resistant substrates, but increase the risk of side reactions. | [5][10] |
| Reaction Temperature | 0 °C to Room Temperature | Starting at 0 °C and allowing to warm to room temperature is a common practice. | [3] |
| Reaction Time | 30 minutes - 4 hours | Monitor by TLC or LC-MS for completion. | [3][5] |
| Scavenger | Triisopropylsilane (TIS) or Anisole | 1.5 - 10 equivalents. Essential to prevent side reactions. | [1][2] |
| Typical Yield | >90% | Highly dependent on substrate and reaction conditions. | [11] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol describes a general and widely used method for the Boc deprotection of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (TIS) or Anisole
-
Cold Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: Dissolve the Boc-protected amino acid (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (1.5-2.0 equivalents) or anisole (5-10 equivalents), to the solution.[1][2]
-
TFA Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 25-50% TFA in DCM (v/v) or neat TFA (if required for difficult deprotections).[5]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 30 minutes to 2 hours.
-
Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin) or LC-MS until the starting material is consumed.[6]
-
Work-up (TFA Salt Isolation): a. Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. b. Add cold diethyl ether to the residue and stir or sonicate to precipitate the TFA salt of the product. c. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Work-up (Free Amine Isolation): a. Concentrate the reaction mixture under reduced pressure. b. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate). c. Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur. d. Wash the organic layer with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amino acid.[9]
Protocol 2: Analytical Monitoring by LC-MS
This protocol outlines a general method for monitoring the reaction progress.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would be from 5% B to 95% B over 5-10 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Full scan to detect the masses of the starting material and product.
Sample Preparation:
-
Withdraw a small aliquot (a few microliters) from the reaction mixture.
-
Quench the aliquot in a vial containing a small amount of methanol or acetonitrile.
-
Dilute the quenched sample further with the initial mobile phase before injection.
Mandatory Visualizations
Caption: Experimental workflow for the Boc deprotection of this compound.
Caption: A troubleshooting decision tree for Boc deprotection.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. Boc Deprotection - TFA [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can include:
-
Diastereomers: The (3S,4R), (3R,4S), and (3S,4S) isomers are the most challenging impurities to remove due to their similar physical properties.
-
Unreacted starting materials: Depending on the synthetic route, these may include protected threonine precursors.
-
Byproducts from the Boc-protection step: Such as di-tert-butyl carbonate and tert-butanol.
-
Solvents: Residual solvents from the reaction and work-up.
Q2: My purified product appears as a persistent oil or gum. How can I induce crystallization?
A2: "Oiling out" is a common issue with Boc-protected amino acids. Here are several strategies to induce crystallization:
-
High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, possibly with gentle heating (30-40°C).
-
Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether, can promote solidification.
-
Solvent-Antisolvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexane, pentane) until turbidity persists. Gentle warming to redissolve, followed by slow cooling, can yield crystals.
-
Seed Crystals: If available, adding a few seed crystals of the pure compound to a supersaturated solution can initiate crystallization.
Q3: What analytical techniques are recommended to assess the purity of the final product?
A3: To ensure the purity of this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): A chiral HPLC method is crucial for determining the diastereomeric purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Troubleshooting Guides
Problem: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Step |
| The compound is too soluble in the recrystallization solvent. | Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. |
| Too much solvent was used during recrystallization. | Use the minimum amount of hot solvent required to dissolve the crude product completely. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. |
| Crystals were lost during filtration. | Use a Büchner funnel with an appropriate filter paper size and ensure a good seal. Wash the collected crystals with a minimal amount of cold recrystallization solvent. |
Problem: Diastereomeric Impurities Detected by HPLC
| Possible Cause | Troubleshooting Step |
| Incomplete stereocontrol during synthesis. | Optimize the reaction conditions of the synthetic step that establishes the stereocenters. |
| Recrystallization is ineffective at removing the diastereomer. | Diastereomers often have very similar solubilities. Consider column chromatography for separation. |
| Co-crystallization of diastereomers. | Experiment with different recrystallization solvent systems. A multi-solvent system may improve separation. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This protocol is suitable for purifying the crude product when diastereomeric impurity levels are relatively low.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: Slowly add hexane to the hot ethyl acetate solution with gentle swirling until the solution becomes faintly turbid.
-
Crystal Formation: Add a few drops of hot ethyl acetate to redissolve the turbidity and then allow the solution to cool slowly to room temperature. For maximum recovery, subsequently cool the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethyl acetate/hexane (e.g., 1:4 v/v) to remove residual soluble impurities.
-
Drying: Dry the purified crystals under a high vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This method is recommended for separating diastereomers when recrystallization is ineffective.
-
Adsorbent Preparation: Prepare a silica gel slurry in the chosen mobile phase and pack the column.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Elution: Place the dried, sample-adsorbed silica gel on top of the packed column. Elute the column with an appropriate solvent system. A gradient elution may be necessary for optimal separation. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can help to prevent tailing of the carboxylic acid on the silica gel.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the desired pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Comparison of Purification Methods
| Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% (for single diastereomer) | 60-80% | Simple, cost-effective, scalable. | May not effectively remove diastereomers. Potential for significant product loss in the mother liquor. |
| Flash Chromatography | >99% (diastereomerically pure) | 50-70% | Excellent for separating diastereomers and other closely related impurities. | More time-consuming, requires larger volumes of solvent, can be less scalable. |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by flash column chromatography.
Validation & Comparative
A Comparative Guide to the NMR Characterization of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a key chiral intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a combination of predicted NMR data and comparative analysis with a structurally similar compound, alongside alternative analytical techniques.
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding its molecular framework, the integrity of the protecting groups (Boc and Benzyl), and its stereochemistry.
Predicted ¹H and ¹³C NMR Data
To facilitate the characterization of the title compound, ¹H and ¹³C NMR spectra were predicted using advanced computational algorithms. These predictions offer a reliable reference for researchers synthesizing this molecule.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| CH ₃-CH | ~1.2 | ~18 |
| CH -O-Bn | ~4.0-4.2 | ~78 |
| CH -NHBoc | ~4.1-4.3 | ~55 |
| CH ₂-COOH | ~2.6-2.8 | ~38 |
| C OOH | - | ~175 |
| NH | ~5.0-5.2 (broad) | - |
| O-CH ₂-Ph | ~4.5 | ~71 |
| Ph -CH₂ | ~7.3-7.4 | ~127-138 |
| Boc (t-butyl) | ~1.4 | ~28 (CH₃), ~80 (quaternary C) |
| Boc (C=O) | - | ~156 |
Note: Predicted values are estimates and may vary based on the solvent and experimental conditions.
Comparative Analysis with a Structural Isomer
A useful comparison can be drawn with the constitutional isomer, N-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), for which experimental data is available. The key structural difference is the position of the carboxylic acid group. This comparison helps in understanding the influence of the adjacent functional groups on the chemical shifts.
Table 2: Comparison of ¹H NMR Data with Boc-Thr(Bzl)-OH
| Assignment | This compound (Predicted) | N-Boc-O-benzyl-L-threonine (Experimental) | Key Differences |
| CH-NHBoc | ~4.1-4.3 ppm | ~4.37 ppm | The α-proton to the carboxylic acid in threonine is expected to be slightly more deshielded. |
| CH₂-COOH / α-H | ~2.6-2.8 ppm | - | The methylene protons adjacent to the carbonyl in the pentanoic acid derivative are expected in this region. |
| CH-O-Bn | ~4.0-4.2 ppm | ~4.18 ppm | Similar chemical shifts are expected for this proton in both isomers. |
| CH₃-CH | ~1.2 ppm | ~1.26 ppm | Minor differences are expected due to the overall change in the electronic environment. |
Alternative Characterization Methods
While NMR is a powerful tool for structural elucidation, a comprehensive characterization of chiral compounds often involves complementary analytical techniques.
Table 3: Comparison of Alternative Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a stationary and a mobile phase. Chiral stationary phases (CSPs) or chiral derivatizing agents are used for enantiomeric separation. | Purity, enantiomeric excess (%ee). | High sensitivity, accurate quantification of enantiomers. | Does not provide detailed structural information. |
| Mass Spectrometry (MS) | Ionization of the molecule and separation of ions based on their mass-to-charge ratio. | Molecular weight confirmation, fragmentation pattern for structural clues. | High sensitivity, requires very small sample amounts. | Does not distinguish between stereoisomers without a chiral separation front-end (e.g., chiral LC-MS). |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Presence of functional groups (e.g., C=O, N-H, O-H). | Fast, non-destructive. | Provides limited information on the overall molecular structure and no information on stereochemistry. |
Experimental Protocols
NMR Spectroscopy
1. Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
2. Data Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire the spectrum with 16-32 scans.
-
For ¹³C NMR, acquire the spectrum with 1024 or more scans to achieve a good signal-to-noise ratio.
-
Utilize standard pulse programs for both ¹H and ¹³C{¹H} experiments. Two-dimensional NMR experiments such as COSY and HSQC can be performed to aid in proton and carbon assignments.
3. Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
Visualizing the Workflow
Caption: Workflow for NMR spectroscopic analysis.
The logical progression from sample preparation to final structural verification is crucial for obtaining reliable and reproducible NMR data.
Caption: Decision logic for selecting analytical techniques.
Navigating the Spectral Landscape: A Comparative Guide to the 1H NMR Spectrum of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For researchers, scientists, and professionals in drug development, meticulous structural characterization of novel chemical entities is paramount. This guide provides a detailed comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral building block of significant interest in medicinal chemistry. Due to the limited availability of a published experimental spectrum for this specific molecule, this guide presents a predicted ¹H NMR data set based on established principles and compares it with the experimental data of a structurally related analogue, (2S,3R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid. This comparative approach offers valuable insights into the expected spectral features and aids in the structural verification of similar compounds.
Comparative Analysis of ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for the target compound and the experimental data for its butanoic acid analogue. The predicted chemical shifts for this compound are estimated based on the analysis of similar structural fragments and established chemical shift ranges for protons in comparable electronic environments.
| Proton Assignment | Predicted Data for this compound | Experimental Data for (2S,3R)-3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)butanoic acid |
| -CH₃ (C5) | ~ 1.2 ppm (d) | - |
| -C(CH₃)₃ (Boc) | ~ 1.4 ppm (s) | 1.455 ppm (s) |
| -CH₂- (C2) | ~ 2.5 ppm (m) | - |
| -CH- (C3) | ~ 4.0 ppm (m) | 4.374 ppm (d) |
| -CH- (C4) | ~ 3.8 ppm (m) | 4.178 ppm (m) |
| -O-CH₂-Ph | ~ 4.5 ppm (m) | 4.561, 4.418 ppm (ABq) |
| -NH- (Boc) | ~ 5.3 ppm (d) | 5.34 ppm (d) |
| -C₆H₅ (Benzyl) | ~ 7.3 ppm (m) | 7.26-7.29 ppm (m) |
| -COOH | ~ 11-12 ppm (br s) | 10.6 ppm (br s) |
Experimental Protocol for ¹H NMR Spectroscopy of Protected Amino Acids
The following is a general procedure for acquiring a high-resolution ¹H NMR spectrum of a Boc-protected amino acid derivative, such as the title compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified, dry compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent may depend on the solubility of the compound.
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the sample height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical solvent peak.
-
Tune and match the probe for the ¹H frequency to ensure efficient signal detection.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical set of parameters for a 400 MHz spectrometer would be:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64 (depending on sample concentration)
-
Spectral Width: 12-16 ppm
-
4. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Reference the spectrum by setting the chemical shift of the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons contributing to each peak.
Visualizing Molecular Structure and Key NMR Correlations
The following diagrams, generated using the DOT language, illustrate the molecular structure of the target compound and a conceptual workflow for its NMR analysis.
Caption: Molecular structure of this compound.
Caption: A generalized workflow for ¹H NMR spectroscopy.
A Comparative Guide to the Mass Spectrometry Analysis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of protected amino acids is a critical step in synthetic chemistry and drug development. This guide provides a detailed comparison of mass spectrometry with other common analytical techniques for the analysis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a derivative of threonine.[1][2] Experimental data from related compounds and established analytical principles are used to provide a comprehensive overview.
Introduction to this compound
This compound is a chiral building block used in the synthesis of complex organic molecules. The tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for controlling reactivity during peptide synthesis and other synthetic transformations.[3] Accurate analytical verification of its structure and purity is paramount.
Mass Spectrometry Analysis
Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for the characterization of Boc-protected amino acids.[3][4] In positive ion mode, the molecule is expected to be observed as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺. Tandem mass spectrometry (MS/MS) of the protonated molecule provides characteristic fragmentation patterns that confirm the presence of the Boc group.
A key fragmentation pathway for Boc-protected amines involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) through cleavage of the C-O bond.[4] Another common fragmentation is the loss of the entire tert-butoxycarbonyl group.
Predicted Fragmentation Pattern
The expected fragmentation of this compound in positive ion ESI-MS/MS is outlined in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Putative Fragment Structure |
| [M+H]⁺ | M - 55 | 56 | Loss of isobutylene |
| [M+H]⁺ | M - 99 | 100 | Loss of the Boc group |
| [M+H]⁺ | M - 117 | 118 | Loss of the Boc group and water |
| [M+Na]⁺ | M + 23 - 56 | 56 | Loss of isobutylene from the sodium adduct |
| [M+Na]⁺ | M + 23 - 100 | 100 | Loss of the Boc group from the sodium adduct |
Note: The exact masses will depend on the isotopic composition. The values above represent the monoisotopic masses.
Comparison with Alternative Analytical Techniques
While mass spectrometry provides valuable structural information, a comprehensive characterization often involves orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.[3]
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and structural information through fragmentation. | High sensitivity, provides molecular weight confirmation. | May not distinguish between isomers without chromatographic separation. |
| Nuclear Magnetic Resonance (NMR) | Detailed structural information, including stereochemistry. | Provides unambiguous structure elucidation. | Lower sensitivity compared to MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation of isomers. | Excellent for purity determination and quantification. | Does not provide structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | Fast and non-destructive. | Provides limited structural detail compared to NMR. |
Experimental Protocols
Mass Spectrometry (ESI-MS/MS)
-
Sample Preparation : Dissolve the compound in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range with the initial mobile phase.[5]
-
Instrumentation : Utilize a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, coupled with a liquid chromatography system.
-
LC Conditions :
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic phase to elute the compound.
-
-
MS Conditions :
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
MS/MS: Select the protonated molecule [M+H]⁺ as the precursor ion for collision-induced dissociation (CID).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition : Acquire ¹H and ¹³C NMR spectra. Standard parameters for ¹H NMR include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Visualizations
Caption: General workflow for the analytical characterization of the target compound.
Caption: Proposed ESI-MS/MS fragmentation pathway for the target compound.
References
- 1. (3R,4R)-4-(benzyloxy)-3-tert-butoxycarbonyl)amino)pentanoic acid | Assays from Labm [assay.labm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Purity Analysis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral threonine derivative. The focus is on chiral purity, which is a critical quality attribute in pharmaceutical development. We will explore a primary chiral HPLC method and compare it with an alternative approach involving derivatization followed by analysis on a standard achiral column. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical method for this compound.
Introduction to Chiral Purity Analysis
For chiral molecules like this compound, it is crucial to control the stereochemical purity, as different enantiomers can have distinct pharmacological and toxicological profiles. HPLC has become the gold standard for chiral drug analysis through the utilization of specialized chiral stationary phases (CSPs)[1]. These columns enable the differential recognition and retention of enantiomers[1]. An alternative, though less direct, approach involves converting the enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a conventional achiral HPLC column.
Primary Method: Direct Chiral HPLC Separation
Direct enantiomeric separation on a chiral stationary phase is often the preferred method due to its simplicity and avoidance of potential side reactions associated with derivatization. Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, have shown broad applicability for the analysis of N-blocked amino acids like the tert-butoxycarbonyl (Boc) protected compound [2].
Experimental Protocol: Direct Chiral HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: CHIROBIOTIC T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of methanol, acetonitrile, and an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate) is commonly used. A typical starting point would be a ratio of Methanol:Acetonitrile:Aqueous Buffer. The use of volatile buffers like ammonium trifluoroacetate or ammonium acetate is compatible with LC/MS and LC/MS/MS platforms[2].
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The relative amounts of any enantiomeric impurity can be quantified. It has been shown that with some methods, it is possible to determine amounts as low as 0.15% of the unwanted isomer[3].
Alternative Method: Indirect Chiral HPLC via Derivatization
This method involves a chemical reaction to create diastereomers, which can then be separated on a more common and less expensive achiral reversed-phase column.
Experimental Protocol: Indirect Chiral HPLC
-
Derivatization:
-
Dissolve approximately 5 mg of this compound in 1 mL of a suitable aprotic solvent (e.g., dichloromethane).
-
Add a coupling agent, such as 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Add 1.2 equivalents of a chiral amine, for example, (R)-1-(1-Naphthyl)ethylamine.
-
Allow the reaction to proceed to completion, typically for 1-2 hours at room temperature.
-
Quench the reaction and prepare the sample for HPLC analysis by diluting with the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength suitable for the derivatized analyte (e.g., 254 nm, depending on the derivatizing agent).
-
Injection Volume: 20 µL
-
-
Data Analysis: Similar to the direct method, calculate the area percentage of the diastereomeric peaks to determine the enantiomeric purity.
Performance Comparison
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC (Derivatization) |
| Principle | Differential interaction with a chiral stationary phase | Separation of diastereomers on an achiral stationary phase |
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based) | Standard Reversed-Phase (e.g., C18) |
| Sample Preparation | Simple dissolution | Requires a chemical derivatization step |
| Method Development | Can be complex, requires screening of chiral columns and mobile phases | May require optimization of the derivatization reaction |
| Potential Issues | Higher column cost, potential for limited column lifetime | Derivatization may not be quantitative, risk of side reactions, potential for kinetic resolution |
| Selectivity | Generally high for enantiomers | Dependent on the choice of derivatizing agent |
| Compatibility | Compatible with LC-MS using volatile buffers[2] | May be compatible with LC-MS, but derivatization adds complexity |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflows for the direct and indirect HPLC purity analysis methods.
Caption: Workflow comparison of direct and indirect HPLC methods.
Conclusion
For the purity analysis of this compound, direct chiral HPLC on a teicoplanin-based stationary phase is recommended as the primary method. It is a more straightforward approach that avoids the complexities and potential pitfalls of chemical derivatization. However, the indirect method can be a viable alternative if access to a suitable chiral column is limited, provided the derivatization reaction is well-characterized and optimized. The choice of method will ultimately depend on the specific requirements of the analysis, available resources, and the desired level of validation.
References
A Comparative Guide to Determining the Enantiomeric Excess of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
The precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and pharmaceutical development. For chiral molecules such as (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a protected threonine derivative[1], ensuring enantiomeric purity is critical for therapeutic efficacy and safety. This guide provides an objective comparison of prevalent analytical techniques for determining its enantiomeric excess, complete with experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Comparison of Analytical Methods
The primary methods for quantifying the enantiomeric composition of chiral carboxylic acids and their derivatives include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method depends on factors such as available equipment, required sensitivity, sample matrix complexity, and whether the method needs to be destructive or non-destructive.
| Method | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC | Enantiomers are separated directly on a Chiral Stationary Phase (CSP) due to differential transient diastereomeric interactions.[2][3] | - Simple sample preparation.- High accuracy and resolution.- Method development can be straightforward. | - Requires specialized and often expensive chiral columns.- CSPs may have limited lifetimes.- Finding a suitable CSP may require screening. |
| Indirect Chiral HPLC | Enantiomers are first derivatized with a chiral derivatizing agent (CDA) to form diastereomers.[2][3] These diastereomers are then separated on a standard achiral HPLC column (e.g., C18).[2][4] | - Uses standard, less expensive achiral columns.- Can enhance detection sensitivity if the CDA is chromophoric or fluorophoric.[2] | - Requires an additional reaction step, which can be time-consuming.- Potential for kinetic resolution, leading to inaccurate ee values.- Excess reagent or by-products may interfere with the analysis.[4] |
| NMR Spectroscopy | A Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) is added to the sample.[5][6] This induces a different magnetic environment for each enantiomer, resulting in separate, quantifiable signals in the NMR spectrum.[7][8] | - Non-destructive analysis.- Relatively fast, as no chromatographic separation is needed.- Provides structural information simultaneously. | - Lower sensitivity compared to HPLC.- Requires higher sample concentrations.- Peak overlap can complicate quantification, especially for complex molecules or low ee values. |
Experimental Workflow and Decision Logic
The selection of an appropriate analytical method is a critical first step. The following diagram illustrates a general workflow for determining the enantiomeric excess of the target compound.
Caption: Decision workflow for selecting and executing an appropriate method for ee determination.
Data Presentation: Performance Comparison
The following table presents representative data that could be obtained from each method for a hypothetical sample of this compound with an actual ee of 95%.
| Method | Parameter | (3R,4R) Enantiomer | (3S,4S) Enantiomer | Resolution (Rs) | Calculated ee (%) |
| Direct Chiral HPLC | Retention Time (min) | 12.5 | 14.8 | 2.15 | 95.1 |
| Indirect Chiral HPLC | Retention Time (min) | 18.2 (as R,R-diastereomer) | 20.1 (as S,R-diastereomer) | 2.50 | 94.9 |
| NMR Spectroscopy | Chemical Shift (ppm) of C-2 Methylene Proton | 2.55 (doublet) | 2.51 (doublet) | N/A | 95.3 |
Experimental Protocols
Direct Method: Chiral HPLC
This protocol outlines a direct separation using a polysaccharide-based chiral stationary phase, which is effective for a wide range of carboxylic acids.[9]
-
Chromatographic System: HPLC with UV detector.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the analyte in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Indirect Method: Chiral Derivatization Followed by HPLC
This method involves converting the enantiomers into diastereomeric amides, which can be separated on a standard reversed-phase column.[3]
-
Chromatographic System: HPLC with UV detector.
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water with 0.1% TFA (Gradient: 40% to 90% Acetonitrile over 20 min).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (due to the naphthyl group).
-
Column Temperature: 30 °C.
Derivatization Procedure:
-
In a vial, dissolve ~5 mg of the carboxylic acid in 1 mL of anhydrous dichloromethane.
-
Add 1.1 equivalents of a peptide coupling agent (e.g., EDC) and a coupling catalyst (e.g., 0.1 eq DMAP).
-
Add 1.2 equivalents of a chiral amine, such as (R)-1-(1-Naphthyl)ethylamine.
-
Stir the reaction at room temperature for 2 hours or until completion (monitor by TLC).
-
Quench the reaction with 1 mL of water. Extract the organic layer, wash with dilute HCl and then brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
Data Analysis: The diastereomeric ratio is calculated from the peak areas of the two separated diastereomers, which corresponds directly to the enantiomeric ratio of the starting material.
NMR Spectroscopy with a Chiral Solvating Agent
This protocol uses a chiral solvating agent (CSA) to induce separation of proton signals for quantification.
-
Spectrometer: 400 MHz (or higher) NMR spectrometer.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
Solvent: CDCl₃.
Procedure:
-
Sample Preparation: Dissolve ~10 mg of the carboxylic acid analyte in 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire Spectrum: Obtain a standard ¹H NMR spectrum of the analyte alone.
-
Add CSA: Add the CSA to the NMR tube in incremental amounts (e.g., 0.5, 1.0, 1.5 equivalents) and acquire a spectrum after each addition.
-
Identify Signals: Monitor a well-resolved proton signal (e.g., one of the C-2 methylene protons) for splitting into two distinct signals corresponding to the two diastereomeric complexes.
-
Data Analysis: Once optimal separation is achieved, carefully integrate the two resolved signals. The ratio of the integrals corresponds to the enantiomeric ratio. Calculate the ee from this ratio.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Enantiomers of 4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the physicochemical and biological properties of the enantiomers of 4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: the (3R,4R) and (3S,4S) forms. Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. However, their stereochemistry leads to distinct interactions with other chiral molecules, a critical consideration in drug development and biological research.
(3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is a derivative of the amino acid threonine and serves as a valuable chiral building block in the synthesis of complex molecules, including peptides and pharmaceuticals.[1][2][3] Its enantiomer, the (3S,4S) form, is expected to share these applications, with the key difference being the spatial arrangement of its substituents.
Physicochemical Properties: A Tale of Two Mirror Images
Enantiomers exhibit identical melting points, boiling points, solubility in achiral solvents, and spectroscopic data (NMR, IR) under standard conditions. The defining difference lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.
| Property | This compound | (3S,4S)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid (Enantiomer) |
| Molecular Formula | C₁₇H₂₅NO₅[1] | C₁₇H₂₅NO₅ |
| Molecular Weight | 339.39 g/mol [1] | 339.39 g/mol |
| Appearance | Expected to be a white to off-white solid | Expected to be a white to off-white solid |
| Melting Point | Identical to the (3S,4S) enantiomer | Identical to the (3R,4R) enantiomer |
| Solubility (in achiral solvents) | Identical to the (3S,4S) enantiomer | Identical to the (3R,4R) enantiomer |
| Specific Rotation ([α]D) | Expected to be dextrorotatory (+) | Expected to be levorotatory (-) with the same magnitude as the (3R,4R) enantiomer |
| NMR Spectroscopy (¹H, ¹³C) | Spectra are identical to the (3S,4S) enantiomer in an achiral solvent | Spectra are identical to the (3R,4R) enantiomer in an achiral solvent |
| Infrared (IR) Spectroscopy | Spectrum is identical to the (3S,4S) enantiomer | Spectrum is identical to the (3R,4R) enantiomer |
Biological Activity: The Importance of Stereochemistry
The distinct three-dimensional arrangement of enantiomers leads to stereospecific interactions with biological targets such as enzymes and receptors, which are themselves chiral. This can result in significant differences in pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects.
Given that this compound is a threonine derivative, its biological interactions will be highly dependent on its stereoconfiguration. For example, if incorporated into a peptide therapeutic, the (3R,4R) and (3S,4S) forms would lead to peptides with different secondary structures, profoundly impacting their ability to bind to their intended biological targets.
As no specific biological activity data for either enantiomer has been found, researchers should anticipate that the two compounds will exhibit different, stereospecific biological profiles.
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Objective: To separate and quantify the (3R,4R) and (3S,4S) enantiomers of 4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid.
Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H)
-
HPLC-grade solvents: n-hexane, isopropanol (IPA), ethanol, trifluoroacetic acid (TFA)
-
Racemic mixture of 4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
-
Reference standards of each pure enantiomer (if available)
Methodology:
-
Mobile Phase Preparation: Prepare various mobile phase compositions by mixing n-hexane and an alcohol (e.g., IPA or ethanol) in different ratios (e.g., 90:10, 80:20, 70:30 v/v). A small amount of a modifier like TFA (e.g., 0.1%) can be added to improve peak shape.
-
Sample Preparation: Dissolve the racemic mixture and reference standards in the mobile phase to a concentration of approximately 1 mg/mL. Filter the samples through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic elution with n-hexane:IPA (e.g., 80:20 v/v) + 0.1% TFA
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the racemic mixture and individual enantiomer standards. The two enantiomers should elute as separate peaks. The retention times of the peaks in the racemate chromatogram can be compared to those of the pure standards to identify each enantiomer. The peak areas can be used to determine the enantiomeric purity or ratio.
Determination of Specific Rotation
Objective: To measure the specific rotation of each enantiomer.
Materials:
-
Polarimeter
-
Sodium lamp (D-line, 589 nm)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Sample of the pure enantiomer
-
Spectroscopic grade solvent (e.g., methanol or chloroform)
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the pure enantiomer (e.g., 100 mg) and dissolve it in a precise volume of the chosen solvent (e.g., 10.0 mL) in a volumetric flask. This gives the concentration (c) in g/mL.
-
Polarimeter Setup: Turn on the polarimeter and the sodium lamp and allow them to warm up. Calibrate the instrument with a blank (the pure solvent).
-
Measurement: Fill the polarimeter cell of a known path length (l) in decimeters (dm) with the sample solution, ensuring no air bubbles are present. Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c * l) The temperature (T) and wavelength (λ) should be reported (e.g., [α]D²⁵, where D refers to the sodium D-line and 25 is the temperature in Celsius).
Visualizations
Caption: Relationship between the (3R,4R) and (3S,4S) enantiomers as non-superimposable mirror images.
Caption: General workflow for the synthesis and chiral separation of the enantiomers.
Caption: Incorporation of the chiral amino acid derivative into a peptide chain.
References
Analytical techniques for validating (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid structure
A Comparative Guide to Analytical Techniques for Validating the Structure of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of chiral molecules such as this compound is a critical step in chemical synthesis and drug discovery. This guide provides a comparative overview of key analytical techniques for the validation of its structure, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and X-ray Crystallography.
Comparative Overview of Analytical Techniques
The selection of an analytical technique for structural validation depends on the specific information required, from connectivity and stereochemistry to purity and crystalline structure. Each method offers unique advantages and provides complementary information.
| Technique | Information Provided | Sample Requirements | Key Performance Aspects |
| NMR Spectroscopy | Detailed information on molecular structure, including atom connectivity (¹H, ¹³C), and stereochemistry (NOE). | 5-10 mg dissolved in a deuterated solvent. | High resolution provides unambiguous structural elucidation. Chiral solvating agents can be used for enantiomeric purity assessment.[1][2] |
| Mass Spectrometry | Molecular weight determination and fragmentation patterns for structural confirmation. | Microgram to nanogram quantities, typically in solution. | High sensitivity and accuracy in mass measurement. Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.[3][4] |
| HPLC | Determination of chemical and enantiomeric purity. | Small amount of sample dissolved in a suitable solvent. | High specificity and sensitivity for separating the target molecule from impurities and its enantiomer.[5][6][7] |
| X-ray Crystallography | Absolute three-dimensional structure, including stereochemistry and crystal packing. | High-quality single crystal (typically >0.1 mm). | Provides the most definitive structural information. Success is dependent on the ability to grow suitable crystals.[8] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and stereochemistry of this compound.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse experiment.
-
Parameters: 30° pulse width, 1-2 second relaxation delay, 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).
-
Pulse Sequence: Proton-decoupled experiment.
-
Parameters: 45° pulse width, 2-5 second relaxation delay, 1024 or more scans.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY): Acquire 2D spectra as needed to assign all proton and carbon signals and to confirm through-bond and through-space correlations, which can help in confirming the relative stereochemistry.
Predicted Spectroscopic Data (¹H NMR, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | Multiplet | 5H | Phenyl-H |
| ~5.20 | Broad Doublet | 1H | NH |
| ~4.55 | Doublet | 1H | O-CH ₂-Ph (diastereotopic) |
| ~4.45 | Doublet | 1H | O-CH ₂-Ph (diastereotopic) |
| ~4.10 | Multiplet | 1H | H-3 |
| ~3.90 | Multiplet | 1H | H-4 |
| ~2.70 | Doublet of Doublets | 1H | H-2 |
| ~2.55 | Doublet of Doublets | 1H | H-2 |
| ~1.45 | Singlet | 9H | Boc (-C(CH₃)₃) |
| ~1.20 | Doublet | 3H | H-5 |
| ~10-12 | Broad Singlet | 1H | -COOH |
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the elemental composition of the target molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).
-
Data Acquisition (Positive Ion Mode):
-
Infuse the sample solution directly or via LC.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
The expected protonated molecule [M+H]⁺ would be observed.
-
-
Data Acquisition (Tandem MS/MS):
-
Select the [M+H]⁺ ion for collision-induced dissociation (CID).
-
Acquire the product ion spectrum to observe characteristic fragment ions.
-
Predicted Mass Spectrometry Data:
| Ion | m/z (calculated) | m/z (observed) | Assignment |
| [M+H]⁺ | 339.18 | Expected ~339.18 | Protonated molecule |
| [M+Na]⁺ | 361.16 | Expected ~361.16 | Sodium adduct |
| [M-C₄H₈]⁺ | 283.12 | Expected ~283.12 | Loss of isobutylene from Boc group |
| [M-Boc+H]⁺ | 239.13 | Expected ~239.13 | Loss of Boc group |
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical and enantiomeric purity of the compound.
Protocol for Enantiomeric Purity:
-
Method: Direct separation using a Chiral Stationary Phase (CSP).[5]
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) with a small amount of an acidic additive (e.g., trifluoroacetic acid, TFA).
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or based on the absorbance of the phenyl group).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a racemic standard (if available) to determine the retention times of both enantiomers and calculate the enantiomeric excess (% ee).
X-ray Crystallography
Objective: To obtain the absolute three-dimensional structure of the molecule.
Protocol:
-
Crystallization:
-
Grow single crystals of the compound using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[8]
-
Screen various solvents and solvent combinations to find suitable conditions.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable radiation source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain integrated intensities.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.[8]
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
-
Visualizations
The following diagrams illustrate the workflow for structural validation and the logical relationship between the different analytical techniques.
Caption: Experimental workflow for the synthesis and structural validation.
Caption: Logical relationships between analytical techniques for structure validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Amino Acid Derivatives | 254101-11-6 | Invivochem [invivochem.com]
- 3. This compound - Scintila [scintila.cz]
- 4. Pentanoic acid, 4-oxo- [webbook.nist.gov]
- 5. (3R,4R)-4-(benzyloxy)-3-tert-butoxycarbonyl)amino)pentanoic acid | Assays from Labm [assay.labm.com]
- 6. rsc.org [rsc.org]
- 7. Pentanoic acid, TMS derivative [webbook.nist.gov]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Synthesis of (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to (3R,4R)-4-(benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid, a chiral building block of significant interest in medicinal chemistry and drug development. The routes are evaluated based on their starting materials, key transformations, stereochemical control, and overall efficiency. Detailed experimental protocols and quantitative data are presented to facilitate informed decisions in synthetic planning and process development.
Introduction
This compound is a valuable synthetic intermediate characterized by its vicinal amino and benzyloxy stereocenters. Its structural motif is found in various biologically active molecules, making its efficient and stereocontrolled synthesis a critical aspect of pharmaceutical research. This guide compares two primary strategies for its preparation: a homologation approach starting from a protected α-amino acid and a diastereoselective aldol-type approach from a chiral aldehyde.
Synthetic Route Comparison
Two distinct and plausible synthetic strategies are outlined below. Route 1 employs the well-established Arndt-Eistert homologation of a protected threonine derivative. Route 2 utilizes a stereoselective aldol reaction of a chiral aldehyde derived from a protected amino acid.
| Parameter | Route 1: Arndt-Eistert Homologation | Route 2: Diastereoselective Aldol Addition |
| Starting Material | N-Boc-O-benzyl-L-threonine | N-Boc-L-alaninal |
| Key Reactions | Acid chloride formation, Diazoketone synthesis, Wolff rearrangement | Diastereoselective Aldol Addition, Oxidation |
| Stereochemical Control | Retention of existing stereocenters | Substrate-controlled diastereoselection |
| Reagent Hazards | Diazomethane (toxic, explosive) or safer alternatives | Organometallic reagents, cryogenic conditions |
| Overall Yield (projected) | Moderate to Good | Good |
| Scalability | Potential challenges with diazomethane on large scale | Generally more scalable |
Route 1: Arndt-Eistert Homologation of N-Boc-O-benzyl-L-threonine
This route leverages the readily available and chiral N-Boc-O-benzyl-L-threonine and extends its carbon chain by one methylene unit through the Arndt-Eistert reaction. This classic homologation method is known for proceeding with retention of configuration at the α-carbon.
Caption: Synthetic workflow for Route 1 via Arndt-Eistert homologation.
Experimental Protocol:
Step 1: Synthesis of (3S,4R)-1-(benzyloxy)-3-((tert-butoxycarbonyl)amino)-1-diazopentan-2-one (α-Diazoketone Intermediate)
To a solution of N-Boc-O-benzyl-L-threonine (1 equivalent) in anhydrous tetrahydrofuran (THF) at 0 °C is added oxalyl chloride (1.2 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting crude acid chloride is dissolved in anhydrous THF and added dropwise to a solution of diazomethane (or (trimethylsilyl)diazomethane, 2.5 equivalents) in diethyl ether at 0 °C. The reaction is stirred at 0 °C for 2 hours and then at room temperature overnight. The excess diazomethane is quenched by the dropwise addition of acetic acid. The solvent is removed in vacuo to yield the crude α-diazoketone, which is used in the next step without further purification.
Step 2: Synthesis of this compound (Wolff Rearrangement)
The crude α-diazoketone from the previous step is dissolved in a mixture of 1,4-dioxane and water (e.g., 9:1 v/v). To this solution, silver(I) oxide (0.1 equivalents) is added. The reaction mixture is heated to 50-60 °C and stirred until the evolution of nitrogen gas ceases and the reaction is complete as monitored by TLC. The mixture is then cooled to room temperature, filtered through a pad of Celite®, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution. The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the target compound.
Projected Yield: Based on similar transformations, the overall yield for this two-step sequence is expected to be in the range of 60-75%.
Route 2: Diastereoselective Aldol Addition to N-Boc-L-alaninal
This approach constructs the carbon backbone through a diastereoselective aldol-type addition of a suitable C2-nucleophile to the chiral aldehyde, N-Boc-L-alaninal. The stereochemistry of the newly formed hydroxyl group is controlled by the existing stereocenter in the aldehyde. Subsequent oxidation of the resulting alcohol furnishes the target carboxylic acid.
Safety Operating Guide
Proper Disposal of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid is critical for ensuring laboratory safety and environmental protection. As a threonine derivative containing both a tert-butoxycarbonyl (Boc) protecting group and a benzyloxy group, this compound requires specific handling and disposal procedures.[1][2][3][4] This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this chemical, aligning with standard laboratory safety practices and regulatory guidelines.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for any similar compounds and adhere to general safe laboratory practices.[5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.[6][7]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6][8]
-
Spill Management: In the event of a spill, immediately evacuate the area and eliminate all ignition sources. Contain the spill using an inert absorbent material such as sand or vermiculite.[9][10] Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste.[6][9][10] Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.[9][10]
Summary of Disposal and Safety Information
For quick reference, the following table summarizes the essential safety and disposal information for this compound.
| Parameter | Information | Citations |
| Primary Disposal Route | Dispose of as hazardous chemical waste via an approved waste disposal plant. | [6][7][9][11] |
| Waste Classification | Non-hazardous waste should be separated from hazardous waste. This compound should be treated as hazardous. | [5][12] |
| Containerization | Use chemically compatible, sealed, and clearly labeled containers for waste collection. | [13][14] |
| Drain Disposal | Strictly Prohibited. Do not dispose of down the drain or in regular trash. | [9][12][15] |
| Spill Containment | Absorb spills with inert material (e.g., sand, diatomaceous earth). | [6][9][10] |
| Incompatible Materials | Strong oxidizing agents and strong acids (for the Boc group). | [9][16] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, laboratory coat. | [6][7] |
Detailed Disposal Protocol
The disposal of this compound must be handled as hazardous waste due to its chemical structure. The presence of the benzyloxy group, in particular, necessitates disposal through a licensed environmental waste management company.[10]
Step 1: Waste Segregation and Collection
-
Pure Compound and Solutions: Collect all unused or waste this compound, whether in solid form or dissolved in a solvent, in a designated, chemically compatible, and sealable hazardous waste container.[13][14] The entire solution containing the compound must be treated as hazardous waste.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, gloves, and other labware, are considered contaminated. These items must be collected in a separate, clearly labeled container for solid hazardous waste.[5]
Step 2: Labeling and Storage
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the name of the generating laboratory or researcher.[14]
-
Storage: Store the sealed waste containers in a designated satellite accumulation area.[13][14] This area must be secure, well-ventilated, and away from heat or ignition sources.[13] Ensure that incompatible wastes are stored separately.[13]
Step 3: Final Disposal
All waste containing this compound must be disposed of as hazardous chemical waste.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[9][10][12] These entities are equipped to handle and dispose of chemical waste in compliance with all local, state, and federal regulations.[10]
Experimental Workflow for Disposal
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (3R,4R)-4-(benzyloxy)-3-tert-butoxycarbonyl)amino)pentanoic acid | Assays from Labm [assay.labm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 5. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. vumc.org [vumc.org]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. ehrs.upenn.edu [ehrs.upenn.edu]
- 15. acs.org [acs.org]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (3R,4R)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)pentanoic acid. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[3] | To prevent skin contact and potential irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles | Snug-fitting safety goggles provide the best protection.[3][4] | To protect eyes from splashes and dust.[1][2] |
| Respiratory Protection | Dust respirator or N95 mask | Use in poorly ventilated areas or when generating dust.[3] | To prevent inhalation of airborne particles and potential respiratory irritation.[1][2] |
| Body Protection | Laboratory coat | Long-sleeved and properly fitted. | To protect skin and personal clothing from spills.[5][6] |
| Foot Protection | Closed-toe shoes | Made of a durable material. | To protect feet from spills and falling objects.[5] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.
-
Preparation :
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.[7]
-
Assemble all necessary equipment and reagents before handling the compound.
-
-
Donning PPE :
-
Put on a lab coat, followed by safety goggles and any required respiratory protection.
-
Don gloves, ensuring they are the correct size and free of any defects.
-
-
Handling the Compound :
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : Although not classified as a hazardous waste by all regulations, it is prudent to treat it as such due to its irritant properties.
-
Disposal Method : The preferred method of disposal for this type of chemical waste is incineration in a licensed facility.[8] You may be able to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[8]
-
Container Disposal : Dispose of the empty container as unused product, following all applicable regulations.[8]
-
Regulatory Compliance : Always adhere to federal, state, and local regulations for chemical waste disposal.[8]
Experimental Workflow
The following diagram illustrates the general workflow for safely handling this compound in a laboratory setting.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. aksci.com [aksci.com]
- 3. trimaco.com [trimaco.com]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. m.youtube.com [m.youtube.com]
- 6. PPE and Safety for Chemical Handling [acsmaterial.com]
- 7. sams-solutions.com [sams-solutions.com]
- 8. spectrumchemical.com [spectrumchemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
